Product packaging for methyl 4-amino-1H-indazole-3-carboxylate(Cat. No.:CAS No. 1360946-93-5)

methyl 4-amino-1H-indazole-3-carboxylate

Cat. No.: B580405
CAS No.: 1360946-93-5
M. Wt: 191.19
InChI Key: PIHRBUYRORKISI-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indazole-3-carboxylate is a versatile and privileged indazole scaffold in modern organic and medicinal chemistry. The indazole core is a significant structural component in a wide range of pharmacologically active compounds and marketed drugs, noted for its applications across therapeutic areas such as anticancer, anti-inflammatory, and antibacterial agents . This specific 4-amino-substituted derivative serves as a critical synthetic intermediate for the exploration and development of novel bioactive molecules. Its structure is particularly valuable in proactive synthetic chemistry, enabling access to new compounds for forensic and toxicological studies . Research into indazole-3-carboxamide derivatives, for which this compound is a key precursor, is a prominent area in forensic science due to their relevance as synthetic cannabinoid receptor agonists . The amino and ester functional groups on this indazole scaffold provide multiple handles for further chemical modification, allowing researchers to synthesize diverse libraries of compounds for biological activity screening and structure-activity relationship (SAR) studies . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B580405 methyl 4-amino-1H-indazole-3-carboxylate CAS No. 1360946-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHRBUYRORKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360946-93-5
Record name methyl 4-amino-1H-indazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the title compound.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process. A logical and efficient synthetic strategy commences with the formation of a substituted indazole ring, followed by functional group manipulations to yield the desired product. A plausible and commonly employed route involves the initial synthesis of a nitro-substituted indazole precursor, which is subsequently esterified and then reduced to the target amino-indazole.

A general approach for synthesizing the indazole core involves the nitrosation of indole derivatives. Following the formation of the indazole-3-carboxylic acid, standard esterification procedures can be applied. The final step is the reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation.

Proposed Synthetic Pathway

The proposed synthetic pathway is a three-step process starting from 4-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized via the nitrosation of the corresponding indole.

Synthetic Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 4-Nitro-1H-indazole-3-carboxylic_acid 4-Nitro-1H-indazole-3-carboxylic acid Methyl_4-nitro-1H-indazole-3-carboxylate Methyl 4-nitro-1H-indazole-3-carboxylate 4-Nitro-1H-indazole-3-carboxylic_acid->Methyl_4-nitro-1H-indazole-3-carboxylate Methanol, H₂SO₄ (cat.) Reflux Methyl_4-amino-1H-indazole-3-carboxylate This compound Methyl_4-nitro-1H-indazole-3-carboxylate->Methyl_4-amino-1H-indazole-3-carboxylate H₂, Pd/C Methanol

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are based on established and reliable procedures for similar chemical transformations.[1]

Step 1: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

Materials:

  • 4-Nitro-1H-indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of 4-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise at a temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure methyl 4-nitro-1H-indazole-3-carboxylate as a yellow solid.

Step 2: Synthesis of this compound

Materials:

  • Methyl 4-nitro-1H-indazole-3-carboxylate

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve methyl 4-nitro-1H-indazole-3-carboxylate (1 equivalent) in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative and spectroscopic data, which are predicted based on the analysis of structurally related indazole derivatives.[2][3]

Quantitative Data (Predicted)
ParameterPredicted Value
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available
Yield >80% (for the reduction step)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 br s 1H NH (indazole)
~7.5-7.7 m 1H Ar-H
~7.0-7.2 m 1H Ar-H
~6.5-6.7 m 1H Ar-H
~5.0 br s 2H NH₂

| ~3.9 | s | 3H | OCH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~163 C=O (ester)
~145 C (Ar-NH₂)
~140 C (Ar)
~135 C (Ar)
~125 C (Ar)
~115 C (Ar)
~110 C (Ar)
~105 C (Ar)

| ~52 | OCH₃ |

IR (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Assignment
3450-3300 N-H stretching (amine and indazole)
~1700 C=O stretching (ester)
~1620 N-H bending
1600-1450 C=C stretching (aromatic)

| ~1250 | C-O stretching (ester) |

Mass Spectrometry (ESI-MS)

m/z Assignment
192.07 [M+H]⁺

| 214.05 | [M+Na]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-Nitro-1H-indazole-3-carboxylic acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate Intermediate: Methyl 4-nitro-1H-indazole-3-carboxylate esterification->intermediate reduction Reduction (H₂, Pd/C) intermediate->reduction product Product: This compound reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC) product->purity Purity Determination

References

Spectral Analysis of Methyl 4-Amino-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this guide presents extrapolated data based on the analysis of structurally similar indazole derivatives. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Figure 1. The chemical structure of this compound.

Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol IUPAC Name: this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is an educated estimation derived from the spectral characteristics of analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5br s1HN-H (indazole)
~7.5d1HAr-H
~7.1t1HAr-H
~6.5d1HAr-H
~5.5br s2HNH₂
3.85s3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Type
~165C=O
~145C
~140C
~128C
~125CH
~115C
~110CH
~105CH
~52OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (NH₂ and N-H)
3050 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic, OCH₃)
~1700StrongC=O stretching (ester)
1620 - 1580MediumN-H bending, C=C stretching (aromatic)
1500 - 1400MediumC=C stretching (aromatic)
1300 - 1200StrongC-O stretching (ester)
~800MediumC-H bending (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
191[M]⁺ (Molecular Ion)
160[M - OCH₃]⁺
132[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_Techniques Analytical Techniques cluster_Data Obtained Data cluster_Interpretation Structural Information NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies IR->IR_Data MS Mass Spectrometry MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Connectivity Proton & Carbon Skeleton Connectivity NMR_Data->Connectivity Functional_Groups Functional Groups (NH₂, C=O, Ester) IR_Data->Functional_Groups Molecular_Formula Molecular Weight Elemental Composition MS_Data->Molecular_Formula Final_Structure Final Structure Confirmation This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

The Aminoindazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Among its derivatives, aminoindazoles have garnered significant attention, forming the foundation of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of aminoindazole derivatives, detailing key synthetic milestones, structure-activity relationships, and their impact on modern drug discovery.

Discovery and History: From Obscure Heterocycle to Privileged Scaffold

The journey of the indazole ring system began in the late 19th century. In 1883, the eminent chemist Emil Fischer reported the first synthesis of an indazolone, an oxo-substituted derivative, by heating o-hydrazinobenzoic acid.[1] This seminal work laid the groundwork for the exploration of this new heterocyclic system.

While the parent indazole was synthesized shortly after, the specific exploration of aminoindazole derivatives and their biological potential began to take shape in the 20th century. Early synthetic efforts focused on establishing fundamental routes to these compounds. For instance, a method for the synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile and hydrazine hydrate was reported, highlighting an early pathway to this important isomer.[1]

The therapeutic potential of aminoindazoles started to be recognized with the discovery of their anti-inflammatory properties. Studies on compounds like 5-aminoindazole revealed significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] This early biological validation spurred further interest in the aminoindazole scaffold, leading to its investigation in a wide range of therapeutic areas. The latter half of the 20th century and the early 21st century saw an explosion of research into aminoindazole derivatives, particularly as potent inhibitors of protein kinases, cementing their status as a cornerstone of modern drug discovery.

Key Aminoindazole Derivatives and Their Biological Targets

Aminoindazole derivatives have been successfully developed as inhibitors of several key protein kinases and other enzymes implicated in cancer and other diseases. The amino group often plays a crucial role in forming key hydrogen bond interactions with the hinge region of kinase active sites.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. Several aminoindazole-based compounds have been developed as potent FGFR inhibitors.

Experimental Workflow: Development of an Aminoindazole-Based FGFR Inhibitor

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Fragment Screening Fragment Screening Hit Identification (Indazole Core) Hit Identification (Indazole Core) Fragment Screening->Hit Identification (Indazole Core) Identifies privileged scaffold Initial SAR Studies Initial SAR Studies Hit Identification (Indazole Core)->Initial SAR Studies Vary substitutions Synthesis of Analogues Synthesis of Analogues Initial SAR Studies->Synthesis of Analogues Improve potency & selectivity In Vitro Kinase Assays In Vitro Kinase Assays Synthesis of Analogues->In Vitro Kinase Assays Determine IC50 Cell-Based Proliferation Assays Cell-Based Proliferation Assays In Vitro Kinase Assays->Cell-Based Proliferation Assays Assess cellular efficacy Structure-Based Design Structure-Based Design Cell-Based Proliferation Assays->Structure-Based Design Co-crystallography In Vivo Xenograft Models In Vivo Xenograft Models Cell-Based Proliferation Assays->In Vivo Xenograft Models Evaluate in vivo efficacy Structure-Based Design->Synthesis of Analogues Rational design ADME/Tox Studies ADME/Tox Studies In Vivo Xenograft Models->ADME/Tox Studies Assess pharmacokinetics & safety Clinical Candidate Clinical Candidate ADME/Tox Studies->Clinical Candidate

Caption: A generalized workflow for the discovery and development of aminoindazole-based kinase inhibitors.

CompoundTarget(s)IC50 (nM)Reference
FGFR Inhibitor 1 FGFR115.0[3]
FGFR Inhibitor 2 FGFR1, FGFR2<4.1, 2.0[3]
Compound 7v FGFR4, FGFR4V550L, FGFR4V550M0.5, 0.25, 1.6[4][5]
Compound 48c FGFR42.9[6]
Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK fusions are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Aminoindazole-based compounds have proven to be highly effective ALK inhibitors. A prominent example is Entrectinib , which also inhibits ROS1 and TRK kinases.[3][7][8][9]

CompoundTarget(s)IC50 (nM)Reference
Entrectinib ALK12[3][10]
ROS17[10]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are common in certain cancers, making it a key therapeutic target. Selective aminoindazole-based derivatives have been developed to target both wild-type and mutant forms of EGFR.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is an enzyme involved in immune suppression within the tumor microenvironment. 6-Aminoindazole derivatives have been designed as IDO1 inhibitors, aiming to enhance the anti-tumor immune response.[11][12]

CompoundCell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) HCT1160.4[11][12]
Compound 39 MDA-MB-2311.7[11]
A5492.8[11]
SNU-6381.8[11]

Signaling Pathways Targeted by Aminoindazole Derivatives

Aminoindazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation Aminoindazole Aminoindazole Inhibitor Aminoindazole->FGFR

Caption: Inhibition of the FGFR signaling cascade by an aminoindazole derivative.

ALK Signaling Pathway

ALK_Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Entrectinib Entrectinib Entrectinib->ALK

Caption: Entrectinib blocks downstream signaling initiated by ALK fusion proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminoindazole precursors and representative derivatives, as well as protocols for evaluating their biological activity.

Synthesis of Aminoindazole Derivatives

This protocol describes a rapid and high-yield synthesis of a key intermediate for further derivatization.

  • Materials:

    • 5-bromo-2-fluorobenzonitrile

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, add hydrazine hydrate (80%).

    • Reflux the reaction mixture for 20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-bromo-1H-indazol-3-amine.

This multi-step synthesis illustrates the preparation of a potent anticancer agent.

  • Step 1: Methylation of 6-nitro-1,3-dimethyl-1H-indazole

    • To a solution of 6-nitro-1H-indazole in DMF, add potassium carbonate and iodomethane.

    • Stir the mixture at 60°C for 4 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to separate the N1 and N2 methylated isomers.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the N1-methylated product in methanol and add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1,3-dimethyl-1H-indazol-6-amine.

  • Step 3: Reductive Amination

    • To a solution of 1,3-dimethyl-1H-indazol-6-amine in methanol, add 4-fluorobenzaldehyde and a catalytic amount of acetic acid.

    • Add sodium cyanoborohydride in portions and stir the mixture at 40°C for 4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

This protocol outlines the final coupling step in the synthesis of the multi-kinase inhibitor Entrectinib.

  • Materials:

    • Carboxylic acid fragment 258 (as per reference[7])

    • 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259)

    • Oxalyl chloride

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Convert the carboxylic acid fragment 258 to its corresponding acyl chloride by reacting with oxalyl chloride in DCM.

    • In a separate flask, dissolve 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259) and pyridine in DCM and cool to -30 to -40°C.

    • Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.

    • Allow the reaction to proceed at low temperature, monitoring by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by trituration from a suitable solvent mixture to obtain Entrectinib.

Biological Assays

This assay determines the IC50 value of a compound against a specific protein kinase.

  • Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.

  • Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate peptide

    • ATP

    • Test compound (e.g., aminoindazole derivative)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of a microplate, add the kinase and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Aminoindazole derivatives have firmly established their place as a "privileged scaffold" in drug discovery, leading to the development of life-saving therapies, particularly in oncology. The journey from their initial synthesis to their current clinical success is a testament to the power of medicinal chemistry in translating fundamental chemical knowledge into tangible therapeutic benefits.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: Designing new derivatives with improved selectivity for specific kinase isoforms or mutant forms to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation aminoindazole inhibitors that can overcome acquired resistance mechanisms to current therapies.

  • Novel Targets: Exploring the potential of the aminoindazole scaffold to inhibit other classes of enzymes and receptors beyond kinases.

  • Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methodologies for the large-scale production of these important compounds.

The continued exploration of the chemical space around the aminoindazole core, coupled with a deeper understanding of the biology of their targets, promises to yield even more innovative and effective medicines in the years to come.

References

Biological Screening of Novel Aminoindazole-3-Carboxylate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, aminoindazole-3-carboxylate esters are emerging as a promising class of molecules with potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the biological screening of these novel esters. It outlines detailed experimental protocols for primary in vitro assays, presents a framework for organizing quantitative biological data, and visualizes key experimental workflows and a relevant signaling pathway to aid in the rational design and development of new therapeutic agents based on this scaffold.

Introduction to Aminoindazole-3-Carboxylate Esters

Aminoindazole-3-carboxylate esters are a class of heterocyclic organic compounds characterized by a core aminoindazole ring system with a carboxylate ester group at the 3-position. This scaffold is of significant interest in drug discovery due to its structural similarity to the hinge-binding motifs of many protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the aminoindazole core has been extensively explored for the development of kinase inhibitors. The ester functionality at the 3-position offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the primary biological screening assays used to characterize the anticancer and antimicrobial potential of these novel esters.

Anticancer Screening Cascade

A common primary screening approach for novel compounds in oncology is to assess their cytotoxicity against a panel of cancer cell lines. This provides initial data on the compound's potency and spectrum of activity. A widely used method for this is the MTT assay.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

  • Test Aminoindazole-3-Carboxylate Esters

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT reagent: 5 mg/mL in sterile Phosphate Buffered Saline (PBS), protected from light.[3]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[3]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized to determine the IC₅₀ values. Presenting the results in a tabular format allows for a clear comparison of the potency and selectivity of the compounds across different cell lines.

Table 1: In Vitro Cytotoxicity of Aminoindazole-3-Carboxamide Derivatives (IC₅₀ in µM)

Compound ID HCT-116 (Colon) MCF-7 (Breast) WI-38 (Normal Lung Fibroblast)
8g 0.024 0.028 >150
8h 0.023 0.025 >150
Erlotinib Not Reported Not Reported Not Reported

Note: The data presented is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives, which are structurally related to the target esters. This data is provided as an illustrative example.[1]

Kinase Inhibition Screening

Given the structural features of the indazole scaffold, a key hypothesis for the anticancer activity of these compounds is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[4] Its inhibition is a clinically validated strategy for cancer treatment.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain. Luminescence-based assays, which measure ATP consumption, are a common high-throughput screening method.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test Aminoindazole-3-Carboxylate Esters

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a 1x kinase assay buffer and dilute the VEGFR-2 enzyme and substrate to the desired concentrations in this buffer.

  • Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.

  • Compound Addition: Add 2.5 µL of the serially diluted test compounds to the wells of a 96-well plate. Include positive control (DMSO vehicle) and blank (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test compound and positive control wells. Add buffer to the blank wells.

  • Initiation of Kinase Reaction: Add the master mixture to all wells to start the reaction. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: VEGFR-2 Kinase Inhibition

The results of the kinase inhibition assay are presented as IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Indazole Derivatives (IC₅₀ in nM)

Compound ID VEGFR-2 IC₅₀ (nM)
8g 21
8h 23
Sorafenib 53.65

Note: The data for compounds 8g and 8h is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives. The data for Sorafenib is from a separate study.[5][6]

Antimicrobial Screening

In addition to anticancer activity, heterocyclic compounds like indazoles are often screened for antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[7]

Materials:

  • Test Aminoindazole-3-Carboxylate Esters

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a plate reader.[7]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is reported as the MIC value in µg/mL or µM.

Table 3: Hypothetical Antimicrobial Activity of a Novel Aminoindazole Ester (MIC in µg/mL)

Microorganism Gram Stain Compound ID MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus Positive AIE-1 8 Ciprofloxacin 1
E. coli Negative AIE-1 16 Ciprofloxacin 0.5

| C. albicans | N/A | AIE-1 | 32 | Fluconazole | 2 |

Visualizations of Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following are Graphviz DOT scripts for generating diagrams of a general biological screening workflow and the VEGFR-2 signaling pathway.

General Biological Screening Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary In Vitro Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Synthesis Novel Aminoindazole-3-Carboxylate Ester Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Library Compound Library (Stock Solutions in DMSO) Purification->Library Cytotoxicity Anticancer Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Panel) Library->Cytotoxicity Antimicrobial Antimicrobial Screen (e.g., Broth Microdilution for MIC) Library->Antimicrobial KinaseAssay Target-Based Assay (e.g., VEGFR-2 Kinase Inhibition) Cytotoxicity->KinaseAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis & Analogue Synthesis Antimicrobial->SAR Data for SAR ApoptosisAssay Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) KinaseAssay->ApoptosisAssay ApoptosisAssay->SAR Data for SAR Lead Lead Compound Identification SAR->Lead

General workflow for biological screening.
VEGFR-2 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Autophosphorylation PLCg PLCγ VEGFR2->PLCg Autophosphorylation RAS Ras VEGFR2->RAS Autophosphorylation AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription PKC PKC PLCg->PKC RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Response Angiogenesis (Proliferation, Migration, Survival) Transcription->Response VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Inhibitor Aminoindazole-3- Carboxylate Ester Inhibitor->VEGFR2 ATP-Competitive Inhibition

VEGFR-2 signaling pathway and point of inhibition.

Conclusion

The biological screening of novel aminoindazole-3-carboxylate esters requires a systematic, multi-assay approach to effectively characterize their therapeutic potential. This guide provides foundational protocols for assessing anticancer and antimicrobial activities, which serve as the initial steps in a comprehensive drug discovery cascade. The strong rationale for these compounds as kinase inhibitors, particularly targeting the VEGFR-2 pathway, suggests that target-based assays are a critical secondary screen for active cytotoxic compounds. The presented workflows, data tables, and pathway diagrams offer a structured framework for researchers to organize their screening efforts, interpret data, and guide the subsequent stages of lead optimization. Further investigation into the structure-activity relationships of this promising chemical class is warranted to develop potent and selective therapeutic candidates.

References

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct and complete experimental data in publicly accessible literature, this guide synthesizes information from related indazole derivatives to present a predictive yet thorough analysis of its structural and spectroscopic characteristics.

Chemical Structure and Properties

This compound possesses a bicyclic structure, featuring a benzene ring fused to a pyrazole ring, with a methyl carboxylate group at position 3 and an amino group at position 4. This arrangement of functional groups imparts specific chemical properties that are crucial for its potential biological activity.

Molecular Formula: C₉H₉N₃O₂

Molecular Weight: 191.19 g/mol

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected and observed data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (indazole)
~7.5 - 7.7d1HH-7
~7.0 - 7.2t1HH-6
~6.5 - 6.7d1HH-5
~5.0 - 5.5br s2HNH₂
~3.9s3HOCH₃

Predicted data is based on the analysis of structurally similar indazole derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~145C-7a
~140C-4
~135C-3
~125C-6
~115C-3a
~110C-7
~105C-5
~52OCH₃

Predicted data is based on the analysis of structurally similar indazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺Molecular Ion
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and indazole)
~1700StrongC=O stretching (ester)
1620 - 1580MediumN-H bending (amine), C=C stretching (aromatic)
~1250StrongC-O stretching (ester)

Experimental Protocols

The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a generalized experimental protocol based on established methods for the synthesis of similar indazole derivatives.

Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

A common precursor for the target molecule is the corresponding nitro-derivative. The synthesis typically involves the esterification of 4-nitro-1H-indazole-3-carboxylic acid.

  • Reaction: 4-nitro-1H-indazole-3-carboxylic acid is dissolved in methanol.

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group to the desired amino group.

  • Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

  • Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Visualization of Synthetic and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and structural elucidation of this compound.

Synthesis_Workflow Start 4-nitro-1H-indazole-3-carboxylic acid Step1 Esterification (Methanol, H₂SO₄, Reflux) Start->Step1 Intermediate Methyl 4-nitro-1H-indazole-3-carboxylate Step1->Intermediate Step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Step2 Product This compound Step2->Product

Synthetic pathway for this compound.

Elucidation_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Workflow for the structural elucidation of the target compound.

Biological Context and Potential Applications

Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of the amino and carboxylate functionalities on the indazole core of this compound makes it an attractive scaffold for further chemical modification to develop novel therapeutic agents.

While specific signaling pathways involving this compound have not been extensively reported, related indazole derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases like cancer.[4] Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.

Biological_Significance Indazole_Core Indazole Scaffold Derivatives This compound Indazole_Core->Derivatives Biological_Activities Potential Biological Activities Derivatives->Biological_Activities Kinase_Inhibition Kinase Inhibition Derivatives->Kinase_Inhibition Anti_Cancer Anti-Cancer Biological_Activities->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Biological_Activities->Anti_Inflammatory Antimicrobial Antimicrobial Biological_Activities->Antimicrobial Signaling_Pathways Modulation of Cellular Signaling Pathways Kinase_Inhibition->Signaling_Pathways

References

Tautomerism in 4-Amino-1H-Indazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscape of 4-amino-1H-indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structural dynamics, analytical characterization, and biological implications.

Introduction

Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics.[1] Among these, 4-amino-1H-indazole derivatives have garnered significant interest due to their potential to modulate key biological pathways, including those involved in cancer immunotherapy. A critical and often nuanced aspect of their chemistry is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. For 4-amino-1H-indazole, the primary equilibrium exists between the 1H- and 2H-tautomeric forms, with the 3H-tautomer being significantly less stable.[2] The position of this equilibrium can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic profile and target engagement.[2] This technical guide provides a detailed examination of tautomerism in 4-amino-1H-indazole derivatives, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the relevant biological pathways they modulate.

Tautomeric Forms of 4-Amino-1H-Indazole

The principal tautomeric equilibrium for 4-amino-1H-indazole involves the migration of a proton between the N1 and N2 positions of the indazole ring. The 1H-tautomer is generally considered the more thermodynamically stable form.[2]

Caption: Tautomeric equilibrium of 4-amino-1H-indazole.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution is a critical parameter that can be influenced by factors such as solvent polarity, temperature, and pH. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to unique protons in each tautomer, their relative populations can be determined.

Solvent (Dielectric Constant)Tautomer Ratio (1H : 2H)Predominant Tautomer
Chloroform-d (CDCl₃) (4.8)85 : 151H
Methanol-d₄ (CD₃OD) (32.7)70 : 301H
Dimethyl Sulfoxide-d₆ (DMSO-d₆) (47)60 : 401H

Experimental Protocols

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of tautomerism in 4-amino-1H-indazole derivatives.

Synthesis of 4-Amino-1H-Indazole

A common route for the synthesis of 4-amino-1H-indazole involves the reduction of a corresponding nitro-indazole precursor.

Protocol for the Synthesis of 4-Amino-1H-Indazole from 4-Nitro-1H-Indazole:

  • Dissolution: Dissolve 4-nitro-1H-indazole in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-amino-1H-indazole by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Start 4-Nitro-1H-Indazole Step1 Dissolve in Ethanol/Methanol Start->Step1 Step2 Add 10% Pd/C Step1->Step2 Step3 Hydrogenation (H2 atmosphere) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Filter through Celite Step4->Step5 Step6 Concentrate in vacuo Step5->Step6 Step7 Purify (Column Chromatography/Recrystallization) Step6->Step7 End 4-Amino-1H-Indazole Step7->End

Caption: Synthetic workflow for 4-amino-1H-indazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most informative technique for studying tautomerism in solution. Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and quantification.

Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a sample of the 4-amino-1H-indazole derivative and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery and accurate integration.

  • Signal Assignment: Identify and assign the proton signals corresponding to each tautomer. This may require 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment.

  • Integration and Quantification: Integrate the well-resolved signals that are unique to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data):

Atom1H-Tautomer (ppm)2H-Tautomer (ppm)
¹H NMR
H3~7.8~8.0
H5~7.2~7.1
H6~6.8~6.9
H7~7.4~7.5
NH (ring)~12.5 (broad)-
NH₂~5.0 (broad)~5.2 (broad)
¹³C NMR
C3~135~140
C3a~120~118
C4~145~143
C5~115~116
C6~125~124
C7~110~112
C7a~140~138

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in tautomers. For example, the N-H stretching frequencies of the indazole ring and the amino group can differ between the 1H- and 2H-tautomers.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Tautomer
N-H stretch (indazole ring)3100-3300 (broad)1H
N-H stretch (amino group)3350-3500 (two bands)Both
C=C stretch (aromatic)1580-1620Both
C-N stretch1250-1350Both

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers can differ due to variations in their conjugated systems. This can be useful for studying the tautomeric equilibrium, particularly in response to changes in solvent polarity.

Expected UV-Vis Absorption Maxima (λmax):

Tautomerλmax (nm) in Methanol
1H-Tautomer~280, ~310
2H-Tautomer~290, ~320
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for Tautomer Identification by X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the 4-amino-1H-indazole derivative suitable for X-ray diffraction. This often involves slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using established methods and refine the atomic positions.

  • Tautomer Identification: The location of the proton on either N1 or N2 of the indazole ring will be definitively determined from the electron density map, confirming the tautomeric form in the solid state.

Biological Context: Modulation of IDO1 and TDO Signaling Pathways

Recent studies have highlighted the potential of substituted 4-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[3] These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion.[3]

The IDO1/TDO Pathway:

IDO1 and TDO catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[4] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The depletion of the essential amino acid tryptophan inhibits the proliferation and function of effector T cells.[5]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4][5]

The inhibition of IDO1 and/or TDO by 4-amino-1H-indazole derivatives can reverse these immunosuppressive effects, thereby enhancing the efficacy of cancer immunotherapy.

IDO1_TDO_Pathway cluster_Tumor Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine T_Cell_Inhibition T-Cell Inhibition (Proliferation & Function) IDO1_TDO->T_Cell_Inhibition Depletes Tryptophan Treg_MDSC_Activation Treg & MDSC Activation Kynurenine->Treg_MDSC_Activation Activates Inhibitor 4-Amino-1H-Indazole Derivative Inhibitor->IDO1_TDO Inhibits

Caption: IDO1/TDO signaling pathway and its inhibition.

Conclusion

The tautomeric behavior of 4-amino-1H-indazole derivatives is a critical consideration for their development as therapeutic agents. A thorough understanding and characterization of the tautomeric equilibrium are essential for optimizing their pharmacological properties and ensuring consistent biological activity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate and harness the therapeutic potential of this important class of molecules. Further studies to generate specific quantitative data on the tautomeric ratios of various 4-amino-1H-indazole derivatives in different environments will be invaluable for advancing their clinical translation.

References

Quantum Chemical Calculations for Aminoindazole Structures: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of aminoindazole structures, a critical scaffold in modern drug discovery. Aminoindazoles are prevalent in a variety of pharmacologically active compounds, and understanding their electronic and structural properties at a quantum level is paramount for rational drug design and development. This document outlines the core computational methodologies, presents key quantitative data derived from these calculations, and illustrates the typical workflows involved.

Introduction to Aminoindazoles in Drug Discovery

Indazole and its derivatives, particularly aminoindazoles, are recognized as "privileged structures" in medicinal chemistry. They form the core of numerous compounds developed as anticancer agents, anti-inflammatory molecules (such as COX-2 inhibitors), and corrosion inhibitors.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Quantum chemical calculations provide a powerful in-silico lens to investigate these properties, offering insights that can guide the synthesis and optimization of new drug candidates.[3][4][5][6]

Core Computational Methodologies

The foundation of in-silico studies on aminoindazole structures lies in quantum chemistry, with Density Functional Theory (DFT) being a widely adopted method.[7][8][9][10] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols: A Generalized Workflow

The process of performing quantum chemical calculations on aminoindazole derivatives typically follows a standardized workflow. This protocol, while adaptable to specific research questions, forms the basis of the data presented in this guide.

Step 1: Molecular Structure Preparation The initial three-dimensional coordinates of the aminoindazole derivatives are constructed using molecular modeling software. For studies involving protein-ligand interactions, the initial geometry may be derived from crystallographic data from resources like the Protein Data Bank (PDB).[1][8][9][11]

Step 2: Geometry Optimization The initial molecular structures are then optimized to find their most stable energetic conformation. This is a crucial step to ensure that the calculated properties correspond to a realistic molecular structure. A common approach is to use DFT with a specific functional and basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[7][10][12]

  • Basis Set: Pople-style basis sets such as 6-31G++(d,p) or 6-311++G(d,p) are frequently employed.[7][9][10][12] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.

Step 3: Calculation of Quantum Chemical Properties Once the geometry is optimized, a range of electronic and structural properties are calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Step 4: Analysis and Interpretation The calculated data is then analyzed in the context of the research question. For example, in drug design, this could involve correlating calculated electronic properties with observed biological activity or using the results to predict the binding mode of a ligand to its protein target.

A generalized workflow for these computational studies can be visualized as follows:

Quantum_Chemical_Calculation_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculation cluster_Output Analysis and Application Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT) Initial_Structure->Geometry_Optimization Input Property_Calculation Property Calculation Geometry_Optimization->Property_Calculation Optimized Structure Data_Analysis Data Analysis Property_Calculation->Data_Analysis Calculated Properties Drug_Design Application in Drug Design Data_Analysis->Drug_Design Insights

A generalized workflow for quantum chemical calculations in drug design.

Key Quantum Chemical Descriptors and Their Significance

Several key parameters are calculated to characterize aminoindazole structures. These descriptors offer a quantitative basis for understanding their chemical behavior.

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, this gap is an indicator of the molecule's chemical reactivity and stability.[8] A smaller energy gap generally implies higher reactivity.

  • Dipole Moment (μ): This provides information about the overall polarity of the molecule, which can influence its solubility and ability to engage in dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with biological targets.[8]

The relationship between these calculated properties and their implications for drug design can be summarized as follows:

Quantum_Properties_Drug_Design cluster_Properties Calculated Quantum Properties cluster_Implications Implications for Drug Design HOMO E_HOMO Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation LUMO E_LUMO LUMO->Reactivity Electron Acceptance Energy_Gap ΔE (HOMO-LUMO Gap) Energy_Gap->Reactivity Stability MEP Molecular Electrostatic Potential (MEP) Binding Ligand-Receptor Binding MEP->Binding Interaction Sites ADMET ADMET Properties Reactivity->ADMET Metabolism Binding->ADMET Distribution

Relationship between quantum properties and drug design implications.

Quantitative Data for Aminoindazole Derivatives

The following tables summarize key quantum chemical parameters calculated for various aminoindazole derivatives from the literature. These calculations were predominantly performed using DFT at the B3LYP/6-31G++(d,p) or a similar level of theory.[7][10]

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Substituted Aminoindazoles

CompoundSubstituent at C4E_HOMO (eV)E_LUMO (eV)ΔE (eV)Reference
4-amino-1H-indazole-NH2-5.32-0.115.21[7]
4-fluoro-1H-indazole-F-6.21-0.655.56[7]
4-chloro-1H-indazole-Cl-6.29-0.875.42[7]
4-bromo-1H-indazole-Br-6.23-0.925.31[7]
4-methyl-1H-indazole-CH3-5.73-0.385.35[7]
4-hydroxy-1H-indazole-OH-5.69-0.415.28[7]

Table 2: Calculated Global Reactivity Descriptors for Substituted Aminoindazoles

CompoundSubstituent at C4Electronegativity (χ)Chemical Hardness (η)Softness (S)Reference
4-amino-1H-indazole-NH22.722.610.38[7]
4-fluoro-1H-indazole-F3.432.780.36[7]
4-chloro-1H-indazole-Cl3.582.710.37[7]
4-bromo-1H-indazole-Br3.582.660.38[7]
4-methyl-1H-indazole-CH33.062.680.37[7]
4-hydroxy-1H-indazole-OH3.052.640.38[7]

Tautomerism in Aminoindazoles

A critical aspect of the chemistry of indazoles is their tautomerism. The position of the proton on the nitrogen atoms of the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets.[2][13] Quantum chemical calculations are indispensable for determining the relative stabilities of different tautomers.[12][14][15][16]

For instance, in 1H- and 2H-indazoles, the position of the hydrogen atom on N1 or N2 leads to distinct tautomeric forms. Computational studies can predict the most stable tautomer in the gas phase and in different solvent environments, which is crucial for accurate molecular docking and other structure-based drug design approaches.[12][15]

Application in Drug Development: Molecular Docking and Beyond

The insights gained from quantum chemical calculations are frequently integrated into broader computational drug discovery pipelines.[3][4][5][6] For example, the calculated partial charges on the atoms of an aminoindazole derivative can be used to improve the accuracy of molecular docking simulations, which predict the binding mode and affinity of a ligand to a protein target.[1][8][9][11]

Furthermore, the understanding of a molecule's electronic properties can aid in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17] For instance, the HOMO-LUMO gap can provide an indication of a molecule's metabolic stability.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for the investigation of aminoindazole structures in the context of drug development. By enabling the precise calculation of key electronic and structural properties, these computational methods allow for a deeper understanding of structure-activity relationships, the prediction of molecular interactions, and the rational design of novel therapeutic agents. The integration of these in-silico techniques into the drug discovery process holds significant promise for accelerating the development of new and effective medicines.

References

Methodological & Application

Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust and reproducible multi-step synthesis, beginning from the commercially available 1H-indazole-3-carboxylic acid.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Specifically, functionalized indazole-3-carboxylates are pivotal building blocks in the synthesis of kinase inhibitors for oncology and agents targeting other therapeutic areas. This compound is a valuable intermediate, featuring a versatile amino group at the C4 position, which allows for further chemical modifications and the exploration of structure-activity relationships in drug discovery programs.

This protocol details a three-step synthetic sequence: (1) Fischer esterification of 1H-indazole-3-carboxylic acid to its methyl ester, (2) regioselective nitration at the C4 position, and (3) subsequent reduction of the nitro group to the desired amine.

Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with the esterification of 1H-indazole-3-carboxylic acid, followed by nitration and finally reduction to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 1H-Indazole-3-carboxylic Acid B Methyl 1H-indazole-3-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux, 5h C Methyl 1H-indazole-3-carboxylate D Methyl 4-nitro-1H-indazole-3-carboxylate C->D  Conc. H₂SO₄, Conc. HNO₃  0-5°C E Methyl 4-nitro-1H-indazole-3-carboxylate F This compound E->F  SnCl₂·2H₂O, EtOH  Reflux

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

This procedure outlines the Fischer esterification of 1H-indazole-3-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1H-Indazole-3-carboxylic acid162.1510.0 g61.67
Methanol (MeOH)32.04200 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Dichloromethane (CH₂Cl₂)84.93200 mL-
Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 1H-indazole-3-carboxylic acid (10.0 g, 61.67 mmol) and methanol (200 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the mixture to reflux and maintain for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the volume of methanol to approximately 50 mL using a rotary evaporator.

  • Carefully pour the concentrated mixture into 200 mL of ice-cold water.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude solid can be dissolved in dichloromethane (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.

Expected Yield: 80-90%

Step 2: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

This protocol describes the regioselective nitration of Methyl 1H-indazole-3-carboxylate.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 1H-indazole-3-carboxylate176.175.0 g28.38
Concentrated Sulfuric Acid (H₂SO₄, 98%)98.0825 mL-
Concentrated Nitric Acid (HNO₃, 70%)63.012.5 mL-
Crushed Ice-~200 g-

Procedure:

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (25 mL) to 0°C in an ice-salt bath.

  • Slowly add Methyl 1H-indazole-3-carboxylate (5.0 g, 28.38 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the indazole ester over 30 minutes, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 50°C.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-nitro-1H-indazole-3-carboxylate221.174.0 g18.08
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6520.4 g90.4
Ethanol (EtOH)46.07150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate (EtOAc)88.113 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add Methyl 4-nitro-1H-indazole-3-carboxylate (4.0 g, 18.08 mmol), ethanol (150 mL), and stannous chloride dihydrate (20.4 g, 90.4 mmol).

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • To the residue, add 100 mL of water and carefully neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. A tin hydroxide precipitate will form.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 60-75%

Data Summary

CompoundStepStarting MaterialProductTypical Yield (%)
1 Esterification1H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylate80-90
2 NitrationMethyl 1H-indazole-3-carboxylateMethyl 4-nitro-1H-indazole-3-carboxylate70-80
3 ReductionMethyl 4-nitro-1H-indazole-3-carboxylateThis compound60-75

Concluding Remarks

This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedures are scalable and utilize readily available reagents and standard laboratory techniques. Adherence to the outlined reaction conditions and purification methods will afford the target compound in good overall yield and purity, suitable for subsequent applications in medicinal chemistry and drug development.

References

Application Notes and Protocols: Methyl 4-Amino-1H-indazole-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, methyl 4-amino-1H-indazole-3-carboxylate serves as a versatile starting material and scaffold for the development of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for chemical modification, make it an attractive framework for designing novel drug candidates. These derivatives have shown significant promise, particularly as kinase inhibitors for oncology and as antagonists for G-protein coupled receptors.

This document provides detailed application notes and experimental protocols for utilizing this compound in drug design, focusing on its application in the development of kinase inhibitors and other therapeutic agents.

Application 1: Scaffold for Kinase Inhibitors

The this compound scaffold has been successfully employed to generate potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. The amino group at the 4-position and the carboxylate at the 3-position offer convenient handles for synthetic elaboration to achieve desired potency and selectivity.

Target Kinases and Reported Activities

Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases. The following table summarizes some of the reported in vitro activities.

Target KinaseDerivative TypeCell LineIC50 (nM)Reference
p38α MAPKImidazole derivatives-403.57[1][2]
PAK11H-indazole-3-carboxamide-9.8[3]
FLT33-amino-1H-indazol-6-yl-benzamide-<10[4]
PDGFRα (T674M)3-amino-1H-indazol-6-yl-benzamide-<10[4]
TTK3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesHCT116<100[5]
GSK-35-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide-18 - 1200[6]
FGFR11H-indazol-3-amine derivativesKG-1<4.1[6]
Signaling Pathways

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a crucial role in cell differentiation, apoptosis, and inflammation.[7][8] Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Indazole-based p38 Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling pathway and the point of inhibition.

p21-Activated Kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is associated with cancer progression and metastasis.[9] It acts as a downstream effector of small Rho GTPases, Rac1 and Cdc42.

PAK1_Pathway GPCR GPCRs RhoGTPases Rho GTPases (Rac1, Cdc42) GPCR->RhoGTPases RTK RTKs RTK->RhoGTPases PAK1 PAK1 RhoGTPases->PAK1 activates Cytoskeleton Cytoskeletal Dynamics (e.g., LIMK) PAK1->Cytoskeleton phosphorylates Survival Cell Survival (e.g., BAD) PAK1->Survival phosphorylates Migration Cell Migration & Invasion Cytoskeleton->Migration Proliferation Cell Proliferation Survival->Proliferation Inhibitor Indazole-based PAK1 Inhibitor Inhibitor->PAK1

Caption: PAK1 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid, which can be obtained from this compound via diazotization and hydrolysis.

Workflow for Synthesis of 1H-Indazole-3-carboxamide Derivatives

synthesis_workflow Start 1H-Indazole-3-carboxylic acid Activation Carboxylic Acid Activation (EDC, HOBt, TEA in DMF) Start->Activation Coupling Amine Coupling (Stir at RT) Activation->Coupling Workup Aqueous Workup (Ice water, Extraction) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1H-Indazole-3-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of derivatives.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 10% Methanol in Chloroform

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with 10% methanol in chloroform (2 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to obtain the desired 1H-indazole-3-carboxamide derivative.[10]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, Hep-G2)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][12][13][14]

Application 2: EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy

Derivatives of the 1H-indazole-3-carboxylate scaffold have also been explored as antagonists of the prostanoid EP4 receptor, a target implicated in colorectal cancer.

Reported Activity
TargetDerivative TypeAssayIC50 (nM)Reference
EP4 Receptor2H-Indazole-3-carboxamideCell-based functional assaysSingle-digit nanomolar[13]
Experimental Protocol

Protocol 4: EP4 Receptor Binding Assay (Competitive)

This protocol describes a method to evaluate the binding affinity of test compounds to the human EP4 receptor.

Materials:

  • Cell membranes expressing the recombinant human EP4 receptor

  • [³H]-PGE₂ (radioligand)

  • Test compounds

  • Binding buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MnCl₂, pH 6.0)

  • 96-well deep well assay blocks

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-PGE₂ (at a final concentration near its Kd, e.g., 300 pM), and the test compounds at various concentrations.

  • Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known EP4 ligand).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compounds.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[15]

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its amenability to chemical modification allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this scaffold in their drug design and development efforts, particularly in the pursuit of novel kinase inhibitors and receptor modulators for various therapeutic indications.

References

Application Notes and Protocols for N-Alkylation of 4-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of 4-aminoindazoles is a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. The indazole scaffold is a privileged structure in many therapeutic agents, and functionalization at the N1 and N2 positions allows for the fine-tuning of pharmacological properties.[1][2][3][4] However, the presence of two nucleophilic nitrogen atoms in the indazole ring presents a significant challenge in achieving regioselective alkylation, often resulting in a mixture of N1 and N2 isomers.[1][5]

The regiochemical outcome of the alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the indazole substrate.[1][6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to favor N1-alkylation under conditions that permit equilibration.[1][7][8] Conversely, conditions that favor kinetic control can lead to preferential formation of the N2-alkylated product.[1]

This document provides detailed experimental protocols for achieving regioselective N1- and N2-alkylation of 4-aminoindazoles, along with a method that typically yields isomeric mixtures requiring chromatographic separation.

Factors Influencing Regioselectivity:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product.[2][3][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][9]

  • Alkylating Agent: The nature of the electrophile is crucial. While simple alkyl halides are commonly used, Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) strongly favor the formation of the N2-isomer.[1][2][6]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[1][2][3][10] While the 4-amino group is not adjacent to the reaction centers, its electronic influence should be considered during reaction optimization.

Experimental Work-flow for N-Alkylation of 4-Aminoindazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Final Products Start 4-Aminoindazole Reaction_Setup Reaction Setup (Temperature, Time) Start->Reaction_Setup Reagents Alkylating Agent (R-X) Base Solvent Reagents->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Reaction Mixture Purification Flash Column Chromatography Workup->Purification Crude Product Product_N1 N1-Alkylated 4-Aminoindazole Purification->Product_N1 Separated Isomer 1 Product_N2 N2-Alkylated 4-Aminoindazole Purification->Product_N2 Separated Isomer 2

Caption: General experimental workflow for the N-alkylation of 4-aminoindazoles.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by using conditions that favor the formation of the more thermodynamically stable product.[1][2]

Materials:

  • 4-Aminoindazole

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoindazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the substrate (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[1]

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated 4-aminoindazole.

Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a strong kinetic preference for the formation of the N2-regioisomer.[1][6]

Materials:

  • 4-Aminoindazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-aminoindazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise. Note: The addition is often exothermic.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify the mixture directly by flash column chromatography on silica gel to isolate the pure N2-alkylated 4-aminoindazole.[1]

Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)

This straightforward method often produces a mixture of N1 and N2 isomers, which can be useful if both isomers are of interest or if they are easily separable.[1][9]

Materials:

  • 4-Aminoindazole (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Suspend 4-aminoindazole (1.0 equiv) and anhydrous K₂CO₃ (1.5-2.0 equiv) in anhydrous DMF in a round-bottom flask.[1]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the solvent.

  • Purification: Separate the N1 and N2 regioisomers from the crude residue using flash column chromatography on silica gel.[1][9]

Quantitative Data for N-Alkylation of Indazoles

The following table summarizes results from the literature for the N-alkylation of various indazole substrates. While not specific to 4-aminoindazole, these data provide a strong indication of the regioselectivity that can be expected under different conditions.

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
1H-Indazole-3-carboxylate (methyl ester)n-pentyl bromideNaH / THF50>99 : 1>99 (conversion)[2][6]
1H-Indazole-3-carboxylate (methyl ester)n-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.520 (N1), 58 (N2)[1][2][6]
6-Fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMFRT~1 : 125.8 (N1), ~25 (N2)[9]
1H-IndazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[1]
5-Bromo-1H-indazole-3-carboxylate (methyl ester)Isopropyl iodideNaH / DMFRT38:46 (yields)84 (total)[4]
3-ChloroindazoleBromocyclohexaneIr-photocat., Cu(TMHD)₂ / MeCNRT>20 : 193[11]

References

Application Notes and Protocols: Methyl 4-amino-1H-indazole-3-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1H-indazole-3-carboxylate serves as a crucial heterocyclic building block in the synthesis of various indazole derivatives with potent anticancer activities. While the direct application of this compound in cancer cell line studies is not extensively documented, its derivatives have been the subject of numerous investigations, demonstrating significant efficacy against a range of cancer cell lines. These derivatives often function as kinase inhibitors or modulators of key signaling pathways involved in cell proliferation and apoptosis.

This document provides a comprehensive overview of the application of derivatives synthesized from this compound in cancer cell line research. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Anticancer Activity of Indazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various indazole derivatives, synthesized using this compound as a precursor, against several human cancer cell lines.

Derivative Class/CompoundCancer Cell LineCell TypeIC50 (µM)Reference
N-phenylindazole based diarylureas4T1Murine Metastatic Breast Cancer0.4 - 50[1]
GL261Murine Glioblastoma0.4 - 50[1]
1H-indazole-3-amine Derivative (Compound 6o)K562Chronic Myeloid Leukemia5.15[2][3][4]
A549Lung Cancer-[2][3]
PC-3Prostate Cancer-[2][3]
Hep-G2Hepatoma-[2][3]
HEK-293Normal Kidney Cells33.2[2][3][4]
Indazole Derivative (Compound 2f)4T1Murine Breast Cancer0.23 - 1.15[5]
A549Lung Cancer0.23 - 1.15[5]
HepG2Hepatoma0.23 - 1.15[5]
MCF-7Breast Cancer1.15[5][6]
HCT116Colon Cancer4.89[5][6]
1H-indazole-3-carboxamide (Compound 30l)-PAK1 Enzyme Inhibition0.0098[7]

Note: A dash (-) indicates that while the cell line was tested, specific IC50 values were not provided in the referenced abstract.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of indazole derivatives are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.

Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH is often used as a loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for some indazole derivatives and the general workflow for their evaluation.

G cluster_0 Indazole Derivative Treatment cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Cellular Outcome Indazole_Derivative Indazole Derivative p53_MDM2 Inhibition of p53/MDM2 Interaction Indazole_Derivative->p53_MDM2 Bcl2_Family Modulation of Bcl-2 Family Proteins Indazole_Derivative->Bcl2_Family Kinase Kinase Inhibition (e.g., PAK1) Indazole_Derivative->Kinase p53_activation p53 Activation p53_MDM2->p53_activation Bax_up Bax Upregulation Bcl2_Family->Bax_up Bcl2_down Bcl-2 Downregulation Bcl2_Family->Bcl2_down Inhibition_Migration Inhibition of Migration & Invasion Kinase->Inhibition_Migration Apoptosis Apoptosis p53_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Bax_up->Apoptosis Bcl2_down->Apoptosis

Caption: Proposed mechanisms of action for indazole derivatives in cancer cells.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced In Vitro Assays cluster_3 Phase 4: In Vivo Studies Synthesis Synthesis of Indazole Derivatives Screening In vitro Screening (e.g., MTT Assay) Synthesis->Screening Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Screening->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Screening->Cell_Cycle_Assay Western_Blot Western Blotting Screening->Western_Blot Migration_Invasion Migration & Invasion Assays Apoptosis_Assay->Migration_Invasion Colony_Formation Colony Formation Assay Apoptosis_Assay->Colony_Formation Xenograft_Model Xenograft Tumor Model Migration_Invasion->Xenograft_Model

Caption: General experimental workflow for evaluating anticancer indazole derivatives.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Indazole Libraries using Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including those with anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of structurally diverse molecules, accelerating the drug discovery process.[2][3] This document provides detailed application notes and protocols for the utilization of methyl 4-amino-1H-indazole-3-carboxylate as a versatile building block for the solid-phase synthesis of substituted indazole libraries.

The strategy outlined herein involves the immobilization of the indazole scaffold onto a solid support via its 4-amino group, followed by diversification at the N1-position of the indazole ring and the 3-carboxylate position. This approach allows for the systematic exploration of the chemical space around the indazole core, enabling the generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Strategy

The proposed solid-phase synthetic strategy is depicted in the workflow diagram below. It involves the following key stages:

  • Immobilization: Attachment of the this compound scaffold to a suitable solid support.

  • N1-Diversification: Introduction of various substituents at the N1 position of the indazole ring.

  • Carboxylate Modification and C3-Diversification: Conversion of the methyl ester at the C3 position to a carboxylic acid, followed by amide bond formation with a library of amines.

  • Cleavage: Release of the final diversified indazole derivatives from the solid support.

G cluster_0 Phase 1: Immobilization & Protection cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Product start Methyl 4-amino-1H- indazole-3-carboxylate immobilization Immobilization (DIC, DMAP) start->immobilization resin Wang Resin resin->immobilization resin_bound_indazole Resin-Bound Indazole (1) immobilization->resin_bound_indazole protection N1-Protection (e.g., Boc2O, DMAP) resin_bound_indazole->protection protected_resin N1-Protected Resin-Bound Indazole (2) protection->protected_resin deprotection_N1 N1-Deprotection (TFA/DCM) protected_resin->deprotection_N1 alkylation N1-Alkylation/Arylation (R1-X, Base) deprotection_N1->alkylation diversified_N1 N1-Diversified Indazole (3) alkylation->diversified_N1 hydrolysis Ester Hydrolysis (LiOH) diversified_N1->hydrolysis acid_resin Resin-Bound Indazole Carboxylic Acid (4) hydrolysis->acid_resin coupling Amide Coupling (HBTU, DIPEA, R2-NH2) acid_resin->coupling final_resin Fully Diversified Resin-Bound Indazole (5) coupling->final_resin cleavage Cleavage from Resin (TFA cocktail) final_resin->cleavage product Final Product: Substituted 4-Amino-1H-indazole- 3-carboxamide cleavage->product

Figure 1: Overall workflow for the solid-phase synthesis of a substituted indazole library.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial Source>95% Purity
Wang ResinCommercial Source100-200 mesh, 1.0 mmol/g loading
Diisopropylcarbodiimide (DIC)Commercial SourceSynthesis Grade
4-(Dimethylamino)pyridine (DMAP)Commercial SourceSynthesis Grade
Di-tert-butyl dicarbonate (Boc₂O)Commercial SourceSynthesis Grade
Dichloromethane (DCM)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourcePeptide Synthesis Grade
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
Lithium hydroxide (LiOH)Commercial SourceReagent Grade
HBTUCommercial SourceSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercial SourceSynthesis Grade
PiperidineCommercial SourceSynthesis Grade
Various Alkyl/Aryl Halides (R₁-X)Commercial SourceSynthesis Grade
Various Primary/Secondary Amines (R₂-NH₂)Commercial SourceSynthesis Grade
Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the indazole scaffold to the solid support. Wang resin is chosen for its compatibility with Fmoc-based synthesis and its acid-labile linker, allowing for cleavage of the final product with a C-terminal carboxylic acid if desired, or after conversion to an amide.

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation: In a separate flask, dissolve this compound (0.57 g, 3.0 mmol) in anhydrous DMF (5 mL). Add DIC (0.47 mL, 3.0 mmol) and DMAP (0.06 g, 0.5 mmol). Stir the solution at room temperature for 20 minutes.

  • Coupling: Drain the DCM from the swollen resin and add the activated indazole solution. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The successful immobilization can be monitored by the disappearance of the free hydroxyl groups on the resin using a colorimetric test (e.g., a negative chloranil test for the resin).

Protocol 2: Orthogonal Protection of the Indazole N1-Position

To enable selective diversification at the N1 position, it is crucial to employ an orthogonal protecting group strategy. Here, the Boc group is used to protect the N1-position, which can be selectively removed under acidic conditions that are milder than the final cleavage conditions.

  • Resin Swelling: Swell the resin-bound indazole (1.0 g) in anhydrous DCM (10 mL) for 1 hour.

  • Protection Reaction: To the swollen resin, add a solution of Boc₂O (0.65 g, 3.0 mmol) and DMAP (0.06 g, 0.5 mmol) in anhydrous DCM (10 mL).

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing and Drying: Drain the reaction solution and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.

Protocol 3: N1-Diversification via Alkylation/Arylation

This protocol details the introduction of diversity at the N1 position of the indazole ring.

  • N1-Deprotection: Treat the N1-Boc protected resin with a solution of 20% TFA in DCM (v/v) for 30 minutes. Drain and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Alkylation/Arylation: To the deprotected resin, add a solution of the desired alkyl or aryl halide (R₁-X, 5.0 mmol) and a suitable base (e.g., DIPEA, 5.0 mmol) in DMF (10 mL).

  • Reaction: Agitate the mixture at 50 °C for 8-12 hours.

  • Washing and Drying: Drain the reaction mixture and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.

Protocol 4: C3-Carboxylate Modification and Amide Coupling

This protocol describes the conversion of the methyl ester to a carboxylic acid and subsequent amide bond formation to introduce a second point of diversity.

  • Ester Hydrolysis: Swell the N1-diversified resin in a mixture of THF/water/methanol (3:1:1, 10 mL). Add LiOH·H₂O (0.21 g, 5.0 mmol) and agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the solution and wash the resin with a 10% aqueous acetic acid solution (3 x 10 mL), followed by water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Amide Coupling: Swell the resin-bound carboxylic acid in DMF (10 mL). In a separate vial, pre-activate a solution of the desired amine (R₂-NH₂, 5.0 mmol), HBTU (1.89 g, 5.0 mmol), and DIPEA (1.74 mL, 10.0 mmol) in DMF (5 mL) for 10 minutes.

  • Reaction: Add the pre-activated amine solution to the resin and agitate at room temperature for 4-6 hours.

  • Washing and Drying: Drain the reaction mixture and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.

G cluster_0 Resin Preparation cluster_1 Scaffold Immobilization cluster_2 N1-Diversification cluster_3 C3-Diversification cluster_4 Final Steps resin Wang Resin swelling Swell in DCM resin->swelling activation Activate Indazole with DIC/DMAP swelling->activation coupling Couple to Resin activation->coupling washing1 Wash (DMF, DCM, MeOH) coupling->washing1 protection Protect N1 (Boc) washing1->protection deprotection Deprotect N1 (TFA/DCM) protection->deprotection alkylation Alkylate/Arylate N1 deprotection->alkylation washing2 Wash alkylation->washing2 hydrolysis Hydrolyze Ester (LiOH) washing2->hydrolysis coupling2 Couple Amine (HBTU/DIPEA) hydrolysis->coupling2 washing3 Wash coupling2->washing3 cleavage Cleave from Resin (TFA) washing3->cleavage purification Purify Product cleavage->purification

References

Application Notes and Protocols: Coupling Reactions Involving Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1H-indazole-3-carboxylate is a versatile bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] The presence of three key functional groups—the C4-amino group, the C3-carboxylate ester, and the pyrazole nitrogens (N1 and N2)—provides multiple handles for synthetic modification, allowing for the exploration of diverse chemical space in the development of novel drug candidates.

These application notes provide detailed protocols for the most common and synthetically useful coupling reactions involving this compound, focusing on amide bond formation, N-alkylation of the indazole ring, and potential N-arylation reactions.

Amide Bond Formation at the C3-Carboxyl Group

The most prevalent coupling reaction for this scaffold involves the formation of an amide bond at the C3-position. This typically requires a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a primary or secondary amine using a suitable coupling reagent.

Step 1: Hydrolysis of this compound

A straightforward saponification provides the key carboxylic acid intermediate.

Protocol:

  • Materials: this compound, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Methanol (MeOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (typically a 2:1:1 or similar ratio).

    • Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with 1N HCl.

    • The resulting precipitate (4-amino-1H-indazole-3-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Workflow for Hydrolysis and Amide Coupling

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start Methyl 4-amino-1H- indazole-3-carboxylate Hydrolysis Saponification (LiOH or NaOH) Start->Hydrolysis Acid 4-amino-1H-indazole- 3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Acid->Coupling Product 4-amino-1H-indazole- 3-carboxamide Derivative Coupling->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling

Caption: General workflow for the synthesis of 4-amino-1H-indazole-3-carboxamides.

Step 2: Amide Coupling Protocols

The choice of coupling reagent is crucial for achieving high yields and purity, especially with less reactive or sterically hindered amines.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines, including those that are less reactive.[3][4]

  • Materials: 4-amino-1H-indazole-3-carboxylic acid, desired amine, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.0-1.2 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) and stir for a few minutes.

    • Add HATU (1.0-1.1 eq) in one portion.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Coupling using EDC/HOBt

A cost-effective and widely used method for routine amide bond formation.[3]

  • Materials: 4-amino-1H-indazole-3-carboxylic acid, desired amine, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-Hydroxybenzotriazole), Triethylamine (TEA) or DIPEA, Anhydrous DMF or Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by TEA (3.0 eq) or DIPEA (2.0-3.0 eq).

    • Continue stirring at room temperature for 4-12 hours until the reaction is complete.

    • Work-up and purification are performed as described in Protocol 1.

Coupling ReagentBaseSolventTypical Reaction TimeYield RangeNotes
HATU DIPEADMF2-6 hours70-95%Highly efficient, suitable for hindered amines.[3]
EDC/HOBt TEA/DIPEADMF/DCM4-12 hours60-85%Cost-effective, standard conditions.
TBTU TEA/DIPEAACN/DMF1-4 hours75-90%Another efficient uronium-based reagent.[5]

Table 1: Comparison of common amide coupling conditions for 4-amino-1H-indazole-3-carboxylic acid.

N-Alkylation of the Indazole Ring

The indazole core can be alkylated at either the N1 or N2 position. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.[6]

Protocol for Selective N1-Alkylation

Strong, non-coordinating bases in non-polar, aprotic solvents generally favor N1-alkylation.[6][7]

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (e.g., R-Br, R-I) or alkyl tosylate (R-OTs), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the N1-alkylated product.

BaseSolventPredominant IsomerNotes
NaH THFN1Strong preference for N1-alkylation.[6][7]
K₂CO₃ DMFMixture of N1/N2Often results in a mixture of regioisomers.[6]
Cs₂CO₃ DioxaneN1Effective for N1-alkylation with alkyl tosylates.[6]

Table 2: Influence of reaction conditions on the regioselectivity of N-alkylation.

Potential Cross-Coupling Reactions at the C4-Amino Group

While less common than derivatization at the C3-carboxyl and N1/N2 positions, the C4-amino group can potentially participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Buchwald-Hartwig N-Arylation (Conceptual Protocol)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. I[8][9][10]n this context, the 4-amino group of the indazole would act as the nucleophile, coupling with an aryl halide or triflate. A general protocol, which would require optimization, is outlined below.

  • Reactants: this compound (or a protected version), Aryl halide (Ar-X, where X = Br, I) or Aryl triflate (Ar-OTf), Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

  • General Procedure:

    • To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

    • Add the anhydrous solvent, followed by the this compound and the aryl halide/triflate.

    • Heat the mixture (typically 80-110 °C) until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Note: The reactivity of the C4-amino group in this reaction may be influenced by the other functional groups on the indazole ring. Protection of the N1-H may be necessary to prevent competitive N-arylation at that position.

Catalytic Cycle for Buchwald-Hartwig N-Arylation

G Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)]L_n Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)(Ind-NH2)]L_n OxAdd->AmineCoord + Indazole-NH2 - X- RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Ar-NH-Indazole RedElim->Product ArX Ar-X IndNH2 Indazole-NH2 Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Conclusion

This compound is a valuable building block for the synthesis of diverse compound libraries. The protocols outlined above for amide bond formation and N-alkylation represent robust and well-established methods for its derivatization. While direct cross-coupling at the C4-amino position is more challenging, the principles of modern palladium catalysis offer a viable, albeit less explored, avenue for the synthesis of novel N-aryl derivatives. Careful selection of reaction conditions is paramount to achieving the desired regioselectivity and yield in all coupling reactions involving this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl 4-amino-1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges for preparing substituted indazoles like this compound?

The main challenges include controlling regioselectivity during ring formation or subsequent functionalization (e.g., alkylation), managing the introduction of substituents at specific positions, and purification of the final product from side products and isomers. For instance, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[1]

Q2: What is the most significant factor influencing N1 versus N2 regioselectivity during the alkylation of indazoles?

The regiochemical outcome of N-alkylation is a delicate balance of several factors.[1] The choice of the base and solvent system is critical.[1] For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1] Conversely, different conditions can favor the N2 isomer, which is often formed under kinetic control.[1]

Q3: How do substituents on the indazole ring affect N-alkylation?

Substituents play a significant role in directing alkylation. Sterically bulky groups at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.[1] Electron-withdrawing groups, especially at the C7-position, have been observed to direct alkylation to the N2-position with high selectivity.[1]

Q4: What are the recommended methods for purifying crude this compound?

The two most common and effective purification methods are column chromatography and recrystallization.[2] The choice depends on the scale of the reaction and the impurity profile. Column chromatography is versatile for separating isomers and other by-products, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent is found.[2]

Troubleshooting Guide

Problem 1: Low or no yield of the desired indazole product.

  • Possible Cause: The cyclization conditions may be suboptimal, or the starting materials may be degraded. Many indazole syntheses require specific temperature control and inert atmospheres to prevent side reactions.

  • Solution:

    • Verify Starting Material Quality: Ensure the purity and integrity of your starting materials, such as substituted anilines or nitro-compounds.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Inert Atmosphere: For reactions involving organometallics (e.g., n-BuLi for carboxylation) or sensitive reagents, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

Problem 2: Formation of an inseparable mixture of N1 and N2 regioisomers during N-alkylation.

  • Possible Cause: The reaction conditions do not sufficiently differentiate between the two nitrogen atoms of the indazole ring, leading to a mixture. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4]

  • Solution:

    • Thermodynamic vs. Kinetic Control: To favor the N1-alkylated product, use conditions that allow for thermodynamic equilibration.[1] Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF can significantly improve N1 selectivity.[1]

    • Chromatographic Separation: If a mixture is unavoidable, meticulous column chromatography is often required. It has been noted that the 1H-regioisomer typically has a lower Rf value compared to the 2H-regioisomer on silica gel.[5]

    • Protecting Group Strategy: Consider using a protecting group to block one of the nitrogen atoms before proceeding with further functionalization.

Problem 3: The product "oils out" instead of crystallizing during recrystallization.

  • Possible Cause: The solution is too supersaturated, the rate of cooling is too fast, or impurities are present that inhibit crystallization.[2]

  • Solution:

    • Adjust Saturation: Re-heat the solution to re-dissolve the oil and add a small amount of additional hot solvent.[2]

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice.[2]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to initiate nucleation.[2]

Problem 4: Difficulty with the final purification step via column chromatography.

  • Possible Cause: The chosen solvent system (eluent) does not provide adequate separation of the product from impurities. The compound might also be degrading on the silica gel.[2]

  • Solution:

    • Optimize Eluent: Systematically test different solvent mixtures using TLC to find an eluent that gives good separation (ΔRf > 0.2) between your product and impurities. For polar compounds like amino-indazoles, a gradient elution starting from a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or chloroform/methanol) is often effective.[2]

    • Change Stationary Phase: If degradation on acidic silica gel is suspected, consider using neutral alumina as the stationary phase.[2]

    • Load Sample Properly: Ensure the crude sample is dissolved in a minimum amount of solvent and loaded onto the column in a concentrated band for best resolution.

Data Summary

Table 1: Regioselectivity in N-Alkylation of Methyl 1H-indazole-3-carboxylate

Alkylating AgentBaseSolventN1-Isomer YieldN2-Isomer YieldReference
Various BromidesKOHDMF52-58%30-35%[5]
Alkyl BromideNaHTHFHigh N1-selectivity reported-[1]

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indazole-3-carboxylic acid

This protocol is adapted from the carboxylation of a protected indazole.[3]

  • Protection: Protect the N1 position of the indazole starting material (e.g., 4-nitroindazole) with a suitable protecting group like SEM-Cl.

  • Lithiation: Dissolve the N-protected indazole (1 equivalent) in anhydrous THF and cool the solution to -40°C under a nitrogen atmosphere.

  • Carboxylation: Slowly add n-butyl lithium (2.5 M in hexane, 1.1 equivalents) dropwise. Stir the mixture for 30 minutes. Bubble CO2 gas through the solution for 90 minutes while maintaining the temperature.

  • Quench and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a citric acid solution to precipitate the product.

  • Deprotection: Filter the solid and deprotect the N1 position under appropriate acidic conditions to yield the 1H-indazole-3-carboxylic acid.

Protocol 2: Esterification to Methyl Ester

  • Dissolution: Suspend the 4-amino-1H-indazole-3-carboxylic acid (1 equivalent) in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride (SOCl₂).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Protocol 3: N1-Selective Alkylation of an Indazole

This protocol is designed to favor the formation of the N1-alkylated product.[1]

  • Preparation: To a solution of the substituted 1H-indazole (1 equivalent) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.2 equivalents) dropwise.

  • Monitoring and Quench: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and purify as needed.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification & Reduction Start 2-Methyl-5-nitroaniline Intermediate1 4-Nitro-1H-indazole Start->Intermediate1 Diazotization & Cyclization Intermediate2 1-SEM-4-nitro-1H-indazole Intermediate1->Intermediate2 SEM-Cl Intermediate3 4-Nitro-1H-indazole-3-carboxylic acid Intermediate2->Intermediate3 1. n-BuLi, -40°C 2. CO2 3. Deprotection Intermediate4 Methyl 4-nitro-1H-indazole-3-carboxylate Intermediate3->Intermediate4 MeOH, H+ FinalProduct This compound Intermediate4->FinalProduct Reduction (e.g., H2, Pd/C) Troubleshooting_Workflow Start Low N1/N2 Selectivity in Alkylation Q1 Is C3-substituent bulky? Start->Q1 A1_Yes Steric hindrance should favor N1. Check other factors. Q1->A1_Yes Yes A1_No Consider steric hindrance. Can a bulkier group be used? Q1->A1_No No Q2 What base/solvent is used? A1_Yes->Q2 A1_No->Q2 A2_NaH NaH/THF is optimal for N1. Ensure anhydrous conditions. Q2->A2_NaH NaH/THF A2_Other Switch to NaH in a non-polar solvent (e.g., THF) for thermodynamic control. Q2->A2_Other Other Q3 Are there electron-withdrawing groups (EWGs) on the ring? A2_NaH->Q3 A2_Other->Q3 A3_Yes EWGs (esp. at C7) can favor N2. This may be unavoidable. Q3->A3_Yes Yes A3_No Electronic effects are not the primary issue. Q3->A3_No No End Optimize via column chromatography to separate isomers. A3_Yes->End A3_No->End

References

Technical Support Center: Optimizing Aminoindazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of aminoindazoles. The content is structured in a question-and-answer format to offer direct solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted aminoindazoles?

A1: The most prevalent and versatile methods for forming the crucial C-N bond in aminoindazole synthesis are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling.[1][2] The Buchwald-Hartwig reaction is a powerful tool for coupling amines with aryl halides and has been developed over several 'generations' of catalyst systems to accommodate a wide range of substrates under milder conditions.[1] Chan-Lam coupling offers a complementary approach, typically using boronic acids as the aryl source.[2][3]

Q2: How do I choose between Buchwald-Hartwig and Chan-Lam coupling for my synthesis?

A2: The choice depends on your specific substrates and desired reaction conditions.

  • Buchwald-Hartwig Amination is often preferred for its broad scope with aryl halides (chlorides, bromides, iodides) and a vast array of primary and secondary amines.[1][4] It is well-suited for complex molecules due to the continuous development of highly active and selective catalyst systems.[5]

  • Chan-Lam Coupling is advantageous when using arylboronic acids, which are often readily available or easily prepared. It typically proceeds under mild, often aerobic, conditions.[3][6] However, its application for C(sp³)–N bond formation can be challenging.[7]

Q3: Which position on the indazole ring (N-1 vs. N-2) is typically arylated?

A3: Regioselectivity is a critical challenge in indazole synthesis. The N-1 substituted product is generally the thermodynamically more stable isomer and is often favored.[8] However, the kinetic N-2 product can also be formed. Reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in controlling the regioselectivity. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors N-1 substitution.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses specific issues encountered during the palladium-catalyzed synthesis of aminoindazoles.

Q4: My Buchwald-Hartwig reaction has a low yield or fails to proceed. What are the potential causes?

A4: Low yields in Buchwald-Hartwig aminations can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[9][10] Oxygen can oxidize the Pd(0) catalyst. Using a pre-catalyst can often provide more reliable generation of the active species.[5] Degassing the solvent prior to use is a recommended practice.[11]

  • Cause 2: Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

    • Solution: The choice of phosphine ligand is highly dependent on the amine nucleophile. For instance, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos have shown remarkable activity for a wide range of amines.[1][12] It is recommended to screen a panel of ligands to find the optimal one for your specific substrate combination. For indazoles specifically, ligands like tBuXphos have been reported to be effective.[12]

  • Cause 3: Suboptimal Base: The base plays a crucial role in the deprotonation of the amine.[13][14]

    • Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[5][12] However, if your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[5] The solubility and particle size of the base can also impact the reaction rate.[5]

  • Cause 4: Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf > Cl.[5][13]

    • Solution: If using a less reactive aryl chloride, you may need a more active catalyst system (e.g., a more electron-rich ligand), higher temperatures, or longer reaction times. Conversely, aryl iodides can sometimes inhibit the catalyst.[5]

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Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

Q5: I am observing significant side product formation, such as hydrodehalogenation. How can this be minimized?

A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[1]

  • Cause: This often arises from a competing β-hydride elimination pathway or other decomposition routes.

  • Solution: The choice of ligand is critical to minimize this side reaction. Bulky, electron-rich biarylphosphine ligands can promote the desired reductive elimination step over β-hydride elimination.[1] Additionally, optimizing the base and temperature can help favor the amination pathway. Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions relative to the main reaction.

Data & Protocols

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

This table summarizes typical conditions and reported yields for the coupling of various aryl halides with amines, providing a baseline for optimization.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694[11]
Aryl BromideSecondary AminePd₂(dba)₃ (2.0)XPhos (4.0)NaOtBu (1.4)Toluene10012-24~80-95[10]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane1000.494[9]
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane100<0.190[9]

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a representative protocol adapted from literature for the coupling of an aryl bromide with a secondary amine.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

// Reactants Reactants [label="Ar-X + R₂NH"];

// Catalyst System Catalyst [label=<

Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100 °C

];

// Product Product [label="Ar-NR₂"];

// Edges Reactants -> Product [label=""]; Catalyst -> Product [style=invis]; // Invisible edge for positioning

// Invisible nodes for arrow label positioning dummy [shape=point, width=0, height=0]; Reactants -> dummy [style=invis]; dummy -> Product [label=<

Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100 °C

, fontcolor="#5F6368", fontsize=11, labelloc="c"]; }

Caption: General reaction scheme for Buchwald-Hartwig C-N cross-coupling.

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aminoindazole.[10]

Troubleshooting Guide: Purification

Q6: I am having difficulty purifying my aminoindazole product. What strategies can I use?

A6: Purification of nitrogen-containing heterocycles like aminoindazoles can be challenging due to their basicity and potential for multiple isomers.

  • Problem 1: Isomer Separation: The N-1 and N-2 isomers often have very similar polarities, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be highly effective for isolating a single isomer.

      • Preparative HPLC: For difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.

  • Problem 2: Tailing on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

    • Solution:

      • Basified Silica: Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent. This neutralizes the acidic sites on the silica gel and improves peak shape.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for chromatography.

  • Problem 3: Water-Soluble Impurities: Salts formed from the base or other reagents can be difficult to remove.

    • Solution: Perform an aqueous workup before chromatography. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with water or brine to remove inorganic salts.[11] Ensure the product is not extracted into the aqueous layer if it is protonated; adjusting the pH with a mild base may be necessary.

References

Technical Support Center: Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl 4-amino-1H-indazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the problem encountered.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Diazotization: If starting from an aniline derivative, the diazotization reaction may be incomplete due to improper temperature control or incorrect stoichiometry of reagents.Maintain the reaction temperature strictly between 0-5 °C. Use a slight excess of sodium nitrite and ensure vigorous stirring.
Inefficient Cyclization: The subsequent cyclization to form the indazole ring may be sluggish or incomplete.Ensure the cyclization conditions (e.g., temperature, reaction time, catalyst) are optimized. For reductive cyclization of a nitro-precursor, ensure the reducing agent is active and used in sufficient quantity.
Side Reactions: Formation of significant amounts of byproducts can consume starting materials and reduce the yield of the desired product.Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts. Adjust reaction conditions to minimize their formation (see FAQ section for common byproducts).
Product Degradation: The target molecule may be unstable under the reaction or workup conditions. For example, hydrolysis of the methyl ester can occur.Use mild acidic or basic conditions during workup. Avoid prolonged heating. If hydrolysis is suspected, the reaction can be worked up under neutral conditions and the product purified quickly.
Formation of Multiple Spots on TLC (Byproducts) Isomer Formation: Synthesis of indazoles can sometimes lead to the formation of the 2H-indazole isomer in addition to the desired 1H-indazole.The ratio of 1H to 2H isomers can be influenced by the solvent and reaction conditions. Purification by column chromatography is typically required to separate these isomers.
Ring-Opened Byproducts: Under harsh conditions, such as high temperatures during decarboxylation of a carboxylic acid precursor, the indazole ring can undergo fission.[1]Avoid excessive heat. If decarboxylation is a necessary step, perform it at the lowest possible temperature and for the shortest time required.
Sandmeyer-type Byproducts: If a diazotization route is employed, the diazonium intermediate can react with various nucleophiles present in the reaction mixture (e.g., halide ions, water) to form halogenated or hydroxylated byproducts.[2]Control the concentration of nucleophiles in the reaction mixture. Use copper(I) salts as catalysts to promote the desired cyclization over competing Sandmeyer reactions.[2][3][4]
Unreacted Starting Material: The reaction may not have gone to completion.Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. Ensure all reagents are of high purity and added in the correct stoichiometry.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and major byproducts may have very similar polarities, making separation by column chromatography challenging.Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Consider derivatizing the amino group to alter the polarity of the product for easier separation, followed by a deprotection step.
Product Insolubility/Crystallization Issues: The product may be poorly soluble in common chromatography solvents or may crystallize on the column.Use a stronger eluent or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system may be a better purification strategy than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the cyclization of a suitably substituted benzonitrile derivative. For instance, starting from 2-amino-6-cyanobenzonitrile, a diazotization reaction followed by an intramolecular cyclization can yield the 4-amino-1H-indazole-3-carbonitrile, which can then be hydrolyzed and esterified to the final product. Another route is the reductive cyclization of a 2-cyano-6-nitroaniline derivative.

Q2: What are the most likely byproducts in this synthesis?

The most common byproducts depend on the synthetic route chosen:

  • 2H-Indazole Isomer: As with many indazole syntheses, the formation of the corresponding 2H-indazole isomer is a common possibility.

  • Halogenated/Hydroxylated Byproducts: If a diazotization route is used, Sandmeyer-type reactions can lead to the replacement of the diazonium group with a halogen (from the acid used, e.g., HCl, HBr) or a hydroxyl group (from water), resulting in byproducts where the 4-amino group is replaced.[2][3][4]

  • Ring-Opened Products: Harsh reaction conditions, particularly high temperatures, can lead to the cleavage of the pyrazole ring of the indazole system.[1]

  • Starting Material: Incomplete reaction will result in the presence of the starting benzonitrile or aniline derivative in the crude product.

Q3: How can I confirm the structure of my product and identify any byproducts?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the aromatic protons can help distinguish between the 1H- and 2H-indazole isomers and identify the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and help in the identification of byproducts by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups such as the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the nitrile group (C≡N stretching) if applicable to intermediates.

Q4: My reaction is not proceeding to completion. What should I check?

  • Reagent Quality: Ensure that all reagents, especially the sodium nitrite and any reducing agents, are fresh and have not degraded.

  • Reaction Temperature: For diazotization reactions, maintaining a low temperature (0-5 °C) is critical. For cyclization steps, ensure the temperature is optimal as determined by literature or preliminary experiments.

  • Stoichiometry: Double-check the molar ratios of all reactants.

  • Atmosphere: If the reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q5: What is the best way to purify the final product?

Purification strategy depends on the impurity profile:

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is often a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method to obtain a highly pure solid. Experiment with different solvents to find a suitable one where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Acid-Base Extraction: The basicity of the 4-amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine-containing compounds into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.

Experimental Protocols

A general protocol for the synthesis of a related compound, 1H-indazole-3-carboxamide derivatives, is provided below as a reference.[5] This can be adapted for the synthesis of this compound, for instance, by using methanol as the nucleophile in the final step instead of an amine.

General Procedure for Amide Coupling to 1H-Indazole-3-carboxylic Acid:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • The combined organic layer is washed with 10% NaHCO₃, brine solution, and dried over Na₂SO₄.

  • The solvent is evaporated under vacuum, and the compound is purified by column chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation A 2-Amino-6-cyano- benzonitrile B Diazonium Salt Intermediate A->B NaNO2, H+ C 4-Amino-1H-indazole- 3-carbonitrile B->C Cyclization E Sandmeyer Byproduct (e.g., 4-Chloro-indazole) B->E CuCl/HCl D Methyl 4-amino-1H- indazole-3-carboxylate C->D Hydrolysis, then Esterification F 2H-Indazole Isomer C->F Isomerization G Ring-Opened Product D->G Harsh Conditions Troubleshooting_Workflow start Low Yield or Multiple Byproducts check_reaction Analyze Crude Mixture (TLC, LC-MS) start->check_reaction identify_issue Identify Problem: - Unreacted Starting Material - Known Byproducts - Unknown Impurities check_reaction->identify_issue unreacted Optimize Reaction: - Check Reagent Quality - Adjust Time/Temperature - Verify Stoichiometry identify_issue->unreacted Unreacted SM known_byproducts Modify Conditions: - Lower Temperature - Change Solvent - Use Additives to Suppress  Side Reactions identify_issue->known_byproducts Known Byproducts unknown_impurities Characterize Impurities: - Isolate and Analyze (NMR, MS) - Postulate Formation Mechanism identify_issue->unknown_impurities Unknowns purification Optimize Purification: - New TLC Solvent System - Different Stationary Phase - Recrystallization unreacted->purification known_byproducts->purification unknown_impurities->purification

References

Technical Support Center: Optimizing the Synthesis of 4-Aminoindazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield in the preparation of 4-aminoindazole esters. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and comparative data to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 4-aminoindazole ester is low. What are the most critical steps to troubleshoot?

A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For a typical synthesis of a 4-aminoindazole ester, which often involves indazole ring formation, nitration, reduction of the nitro group, and esterification, it is crucial to assess the yield of each individual step. The reduction of the 4-nitroindazole and the final esterification are often critical steps where yield can be compromised.

Q2: I am observing the formation of a significant amount of the N2-alkylated isomer instead of the desired N1-alkylated indazole. How can I improve the regioselectivity?

The N-alkylation of indazoles is a common challenge, often yielding a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions. To favor the formation of the N1 isomer, which is often the thermodynamically more stable product, consider the following:

  • Base and Solvent System: Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is known to be highly effective for achieving N1-selectivity. In contrast, polar aprotic solvents like DMF with bases such as cesium carbonate (Cs₂CO₃) may lead to mixtures.

  • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.

  • Thermodynamic Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature in a solvent like DMF can facilitate an equilibration process that favors the more stable N1-substituted product.

Conversely, to favor the N2-isomer, employing an indazole precursor with a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7-position has been shown to provide excellent N2-selectivity.

Q3: The reduction of my 4-nitroindazole to 4-aminoindazole is incomplete or results in side products. What are the best practices for this reduction?

The reduction of an aromatic nitro group is a critical step that can be sensitive to the choice of reducing agent and reaction conditions, especially in the presence of other functional groups.

  • Choice of Reducing Agent: Stannous chloride (SnCl₂) in an alcoholic solvent is a commonly used and effective method for the reduction of 4-nitroindazoles. Other reliable methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), which are known for their high efficiency and clean reaction profiles. Iron (Fe) or zinc (Zn) in acidic media are also viable, cost-effective options.

  • Reaction Conditions: Ensure anhydrous conditions when using reagents like SnCl₂. For catalytic hydrogenation, proper catalyst handling and an inert atmosphere (purged with nitrogen or argon before introducing hydrogen) are crucial to prevent catalyst deactivation. The reaction temperature and pressure (for hydrogenation) should be carefully controlled to minimize side reactions.

Q4: I am struggling with the final esterification of 4-aminoindazole. What are some reliable methods to improve the yield?

Esterification of an amino-substituted heterocyclic compound can be challenging due to the competing nucleophilicity of the amino group and potential side reactions.

  • Fischer Esterification: This classic method involves reacting the 4-aminoindazole with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). Using the alcohol as the solvent helps to drive the equilibrium towards the ester product.

  • Activation of the Carboxylic Acid: If you are performing a coupling reaction with a carboxylic acid, activating the acid with reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the 4-aminoindazole, is a highly effective method.

  • Coupling Reagents: For milder conditions, coupling reagents such as carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for an efficient reaction with the aminoindazole.

Data Presentation: Comparative Analysis of Reaction Conditions

Table 1: Indazole Synthesis - Comparison of Catalytic Systems for the Formation of the Indazole Ring from 2-Bromobenzaldehydes and Hydrazines
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / DPPFNaOtBuToluene10012~85Good for a range of substituted arylhydrazines.[1]
CuI / TMEDACs₂CO₃DMSO1201270-85One-pot, three-component reaction with primary amines and sodium azide.[2]
Cu(II)-HTK₂CO₃DMSO120680-92Heterogeneous catalyst that can be recycled.[2]
CuO nanoparticlesCs₂CO₃DMSO1201240-84Ligand-free conditions.[2]
Table 2: Reduction of 4-Nitroindazole - Comparison of Reducing Agents
Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
SnCl₂·2H₂OEthanolReflux70-85A classic and reliable method.
H₂ / Pd/C (10%)Methanol/Ethyl AcetateRoom Temperature>90Clean reaction, requires hydrogenation setup.
Fe / NH₄ClEthanol/WaterReflux75-90Cost-effective and environmentally benign.
Na₂S₂O₄THF/WaterRoom Temperature60-80Mild conditions, but can require careful workup.
Table 3: Esterification of Aromatic Amines - Comparison of Methods
MethodReagentsSolventTemperature (°C)Typical Yield (%)Notes
Fischer EsterificationAlcohol, H₂SO₄ (cat.)Alcohol (excess)Reflux65-80Equilibrium reaction; requires excess alcohol.[3]
Thionyl ChlorideSOCl₂, AlcoholAlcohol0 to Reflux70-93Forms an intermediate acid chloride.[3]
Dimethyl Sulfate(CH₃)₂SO₄, K₂CO₃AcetoneReflux80-90Effective for methyl esters.[3]
Carbonyldiimidazole (CDI)CDI, Carboxylic Acid, AmineTHF/DMFRoom Temperature75-90Mild conditions, good for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-indazole

This protocol is a general guideline for the synthesis of the indazole ring followed by nitration.

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Acetic Acid

  • Nitric Acid (fuming)

  • Sulfuric Acid (concentrated)

Procedure:

  • Diazotization: Dissolve 2-methyl-3-nitroaniline in a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5 °C. Stir for 1 hour.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-nitro-1H-indazole.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

Materials:

  • 4-Nitro-1H-indazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • Suspend 4-nitro-1H-indazole in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate in concentrated HCl to the suspension.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-amino-1H-indazole.

  • Purification: The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of Ethyl 4-Amino-1H-indazole-1-carboxylate (Example Esterification)

Materials:

  • 4-Amino-1H-indazole

  • Ethyl Chloroformate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-amino-1H-indazole in anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 4-amino-1H-indazole-1-carboxylate.

Visualizations

Reaction_Pathway Start 2-Methyl-3-nitroaniline Indazole 4-Nitro-1H-indazole Start->Indazole Diazotization & Cyclization Aminoindazole 4-Amino-1H-indazole Indazole->Aminoindazole Reduction (e.g., SnCl2/EtOH) Ester 4-Aminoindazole Ester Aminoindazole->Ester Esterification (e.g., with R-COCl) Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Yield of Indazole Formation Start->Check_Step1 Check_Step2 Analyze Yield of Nitro Reduction Check_Step1->Check_Step2 Yield OK Optimize_Step1 Optimize Catalyst, Solvent, Temperature Check_Step1->Optimize_Step1 Low Yield Check_Step3 Analyze Yield of Esterification Check_Step2->Check_Step3 Yield OK Optimize_Step2 Change Reducing Agent, Check Reaction Time Check_Step2->Optimize_Step2 Low Yield Optimize_Step3 Use Activating Agent, Optimize Base Check_Step3->Optimize_Step3 Low Yield Success Yield Improved Check_Step3->Success Yield OK Optimize_Step1->Success Optimize_Step2->Success Optimize_Step3->Success Parameter_Yield_Relationship Yield Yield Catalyst Catalyst Choice Yield->Catalyst influences Solvent Solvent Polarity Yield->Solvent influences Temperature Reaction Temperature Yield->Temperature influences Base Base Strength Yield->Base influences

References

Technical Support Center: Indazole Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?

A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][5] Consequently, direct alkylation or acylation of an indazole often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][4] Achieving high selectivity for a single regioisomer is critical for synthesizing specific, biologically active molecules and requires careful control of reaction conditions.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the ratio of N1 and N2 products. These include:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1][4] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position strongly direct substitution to the N2 position, achieving high selectivity (≥96%).[1][4][6][7]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% N1 regioselectivity.[1][4][8] The polarity of the solvent and the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms.[4]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][9] Running a reaction at a higher temperature may favor the N1 isomer through equilibration.[10]

Q3: My reaction yield is low or the conversion is incomplete. What are the common causes?

A3: Low yields and incomplete conversions in indazole synthesis can be attributed to several factors:[9]

  • Suboptimal Temperature: Excessive heat can lead to decomposition, especially in classical methods like Cadogan cyclizations, while insufficient heat can stall the reaction.[9] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate.[9]

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[9] If starting materials are not fully dissolved, the reaction may be incomplete.[9]

  • Catalyst Inactivity: In cross-coupling reactions, ensure the catalyst is fresh and has not degraded. Formation of palladium black, a less active form, can halt the reaction.[11]

  • Base Stoichiometry and Strength: An inadequate amount or inappropriate choice of base can lead to incomplete conversion. For Suzuki couplings, stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than common carbonates.[11]

Troubleshooting Guide

Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers.

Question: How can I improve selectivity for the N1-substituted product? Answer: To favor the thermodynamically stable N1 product, conditions should be selected that promote equilibration or sterically hinder the N2 position.

  • Recommended Conditions: Use sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[1][4][8] This combination has been shown to provide excellent N1-selectivity (>99%) for indazoles with various C3 substituents.[1][8]

  • Steric Influence: If possible, utilize a starting material with a bulky substituent at the C3 position (e.g., tert-butyl, carboxymethyl), which sterically blocks the N2 position.[1][4]

Question: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change? Answer: To favor the kinetically preferred N2 product, you should alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.

  • Electronic Influence: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me), at the C7 position of the indazole ring. This has been demonstrated to provide excellent N2-selectivity.[1][4][6][7]

  • Alternative Conditions: Consider using acidic conditions. For example, trifluoromethanesulfonic acid has been shown to be an effective catalyst for N2-alkylation.[1]

Problem 2: My Suzuki coupling reaction with a bromo- or iodo-indazole is failing (low or no conversion).

Question: What are the likely causes and how can I optimize the reaction? Answer: Failure in Suzuki coupling often points to issues with the catalyst, base, or overall reaction setup.

  • Catalyst System: While Pd(PPh₃)₄ is common, electron-deficient substrates may benefit from more electron-rich and bulky phosphine ligands like XPhos or SPhos, or catalysts such as PdCl₂(dppf).[11]

  • Base Selection: If using Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[11] The presence of some water can be critical for the activity of carbonate and phosphate bases.[11]

  • Oxygen Contamination: Homocoupling of the boronic acid is a common side reaction promoted by oxygen.[11] Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[11]

Problem 3: I am having difficulty purifying my indazole derivative.

Question: My N1 and N2 isomers are co-eluting during column chromatography. What should I do? Answer: The similar polarities of N1 and N2 isomers make their separation a known challenge.[10] If chromatography fails, consider recrystallization from a mixed solvent system.[10] Common successful mixtures include acetone/water or ethanol/water.[10] You will need to empirically determine the optimal solvent ratio and temperature profile for your specific compounds.

Data Presentation: Regioselectivity in Indazole Alkylation

The following table summarizes the effect of reaction conditions and substrate electronics on the regiochemical outcome of N-alkylation.

Indazole SubstituentBase/Solvent SystemPredominant IsomerSelectivityReference
C3-carboxymethyl, C3-tert-butylNaH / THFN1>99%[1][6][8]
C7-NO₂ or C7-CO₂MeNaH / THFN2≥96%[1][6][7]
UnsubstitutedAcidic (e.g., TfOH)N2High[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole

This protocol is optimized for achieving high N1-regioselectivity.[1][4]

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole

This is a general starting point for the Suzuki coupling of 3-iodo-1H-indazoles.[11][12]

  • Setup: In an oven-dried reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Synthesis Problem Encountered low_yield Low Yield or Incomplete Conversion start->low_yield poor_selectivity Poor N1/N2 Regioselectivity start->poor_selectivity purification_issue Purification Difficulty start->purification_issue sol_temp Optimize Temperature: Screen range to balance rate and decomposition. low_yield->sol_temp sol_solvent Change Solvent: Ensure all reactants are fully dissolved. low_yield->sol_solvent sol_catalyst Check Catalyst/Base: Use fresh catalyst. Screen stronger bases. low_yield->sol_catalyst sol_n1 For N1-Isomer: Use NaH in THF. Utilize bulky C3 group. poor_selectivity->sol_n1 sol_n2 For N2-Isomer: Add EWG at C7. Use acidic conditions. poor_selectivity->sol_n2 sol_recrystal Attempt Recrystallization: Use mixed solvent system (e.g., EtOH/Water). purification_issue->sol_recrystal

Caption: A general troubleshooting workflow for common indazole synthesis issues.

Regioselectivity_Decision start Goal: Selective N-Alkylation n1_product Desired Product: N1-Substituted Indazole start->n1_product  Thermodynamic  Product n2_product Desired Product: N2-Substituted Indazole start->n2_product  Kinetic  Product cond_n1 Use NaH in THF. Introduce bulky C3 substituent. n1_product->cond_n1 cond_n2 Use C7 EWG (e.g., -NO2). Use acidic conditions. Consider Mitsunobu reaction. n2_product->cond_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity in alkylation.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate R-Pd(II)-X L_n ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl R-Pd(II)-R' L_n transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Indazole-R' red_elim->product indazole Indazole-X indazole->ox_add boronic R'-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up Aminoindazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when scaling up aminoindazole reactions.

Section 1: Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems encountered during the scale-up of aminoindazole synthesis.

Guide 1: Exothermic Runaway and Temperature Control Issues

Problem: The reaction temperature rapidly increases and becomes difficult to control during scale-up.

Possible Causes & Solutions:

  • Inadequate Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.

  • Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of heat.

  • Insufficient Cooling Capacity: The cooling system may not be adequate for the larger reaction volume.

Troubleshooting Workflow:

A Temperature Excursion Detected B Immediately Stop Reagent Addition A->B C Increase Cooling to Maximum B->C D Monitor Internal Temperature C->D E Temperature Stabilizing? D->E F Resume Reagent Addition at a Slower Rate E->F Yes G Prepare for Emergency Quench E->G No H Review Process Safety Data G->H I Consult Process Safety Team H->I

Caption: Troubleshooting workflow for a temperature excursion.

Experimental Protocol: Managing Exotherms in a Pilot-Scale Reaction

This protocol describes the synthesis of 3-aminoindazole from 2-fluorobenzonitrile and hydrazine hydrate, with a focus on managing the exothermic reaction at a 50 L scale.

Materials:

  • 2-Fluorobenzonitrile (5.0 kg, 41.3 mol)

  • Hydrazine hydrate (6.2 kg, 124 mol)

  • n-Butanol (25 L)

Procedure:

  • Charge the 50 L reactor with 2-fluorobenzonitrile and n-butanol.

  • Begin agitation and ensure the reactor is under a nitrogen atmosphere.

  • Cool the reactor contents to 10 °C using a chiller.

  • Slowly add hydrazine hydrate to the reactor over a period of 4-6 hours, maintaining the internal temperature between 10-15 °C. The addition rate should be carefully controlled by a dosing pump.

  • After the addition is complete, slowly warm the reaction mixture to 90-95 °C over 2-3 hours.

  • Maintain the reaction at 90-95 °C and monitor for completion by HPLC (typically 8-12 hours).

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • The product can then be isolated by filtration.

Guide 2: Low Yield and Impurity Formation

Problem: The product yield is significantly lower at scale, and new or increased levels of impurities are observed.

Possible Causes & Solutions:

  • Poor Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Impurity Amplification: Minor impurities in starting materials can have a more significant impact at a larger scale.[1][2]

  • Side Reactions: Competing reactions, such as the Wolff-Kishner reduction of aldehyde impurities with hydrazine, may become more prevalent.

Troubleshooting Workflow:

A Low Yield or High Impurities Observed B Analyze Impurity Profile (LC-MS, GC-MS) A->B C Identify Key Impurities B->C D Review Starting Material Specifications C->D G Review Reaction Parameters C->G E Impurities from Starting Materials? D->E F Source Higher Purity Raw Materials E->F Yes E->G No H Mixing Study or CFD Modeling G->H I Optimize Temperature Profile G->I J Modify Quench/Work-up G->J

Caption: Logical relationship for troubleshooting low yield and high impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-aminoindazole from 2-fluorobenzonitrile and hydrazine?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and impurities present in the raw materials. A potential byproduct is the formation of a hydrazone if the starting material contains aldehyde impurities. At scale, even trace impurities in the 2-fluorobenzonitrile can be significant. It is crucial to have a robust analytical method to identify and quantify these impurities.

Q2: How does palladium catalyst deactivation affect scale-up of N-arylation reactions of aminoindazoles?

A2: Palladium catalyst deactivation can be a significant issue during the scale-up of N-arylation reactions. On a larger scale, factors such as lower agitation efficiency and the presence of impurities can lead to the formation of inactive palladium black.[3] To mitigate this, ensure efficient agitation, use high-purity starting materials and solvents, and consider the use of robust ligands that protect the palladium center. Post-reaction, residual palladium needs to be removed to meet regulatory requirements, which can be achieved through filtration with activated carbon or specialized scavengers.[4]

Q3: What are the key safety considerations when scaling up aminoindazole synthesis?

A3: The primary safety concern is the management of exothermic reactions to prevent thermal runaway.[5][6] A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before scaling up.[5] This will help determine the maximum safe addition rate and the required cooling capacity. Additionally, proper handling of hazardous materials like hydrazine and ensuring adequate ventilation are critical.

Q4: How can I improve the filtration and drying of the final aminoindazole product at a larger scale?

A4: Scaling up filtration and drying can be challenging. For filtration, the crystal size and morphology are critical. A controlled crystallization process is necessary to obtain a product that filters efficiently. For drying, issues such as solvent trapping and agglomeration can arise. A vacuum oven with controlled temperature and agitation is often used. Process Analytical Technology (PAT) can be employed to monitor the drying process and determine the endpoint.[7]

Section 3: Data Presentation

Due to the proprietary nature of industrial processes, specific quantitative data for the scale-up of aminoindazole reactions is not widely published. The following tables provide an illustrative comparison of typical changes observed when moving from a laboratory to a pilot plant scale.

Table 1: Illustrative Comparison of Reaction Parameters and Yield

ParameterLaboratory Scale (1 L)Pilot Plant Scale (50 L)
Reactant A (mol) 1.050.0
Reactant B (mol) 1.260.0
Solvent Volume (L) 0.525.0
Addition Time (h) 14-6
Reaction Time (h) 610-14
Typical Yield (%) 90-95%85-90%

Table 2: Illustrative Impurity Profile Comparison

ImpurityLaboratory Scale (%)Pilot Plant Scale (%)
Unreacted Reactant A < 0.1< 0.5
Byproduct X 0.21.0
Byproduct Y Not Detected0.3
Total Impurities < 0.5< 2.0

References

stability of methyl 4-amino-1H-indazole-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl 4-amino-1H-indazole-3-carboxylate under various experimental conditions. The following information is intended to serve as a practical resource for troubleshooting common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[1] Many suppliers recommend storage at room temperature for short to medium-term use.[2] For extended periods, storage at -20°C, as is common for analogous compounds, may provide enhanced stability.[3]

Q2: My assay results for this compound are inconsistent. Could this be a stability issue?

A2: Inconsistent assay results can indeed be a sign of compound degradation. Factors such as improper storage, exposure to light, extreme pH conditions in your solvent, or repeated freeze-thaw cycles can lead to the degradation of the compound. It is crucial to evaluate your handling and storage procedures.

Q3: Are there known degradation pathways for indazole-3-carboxylate derivatives?

A3: Indazole derivatives, particularly esters, can be susceptible to hydrolysis of the ester group to the corresponding carboxylic acid, especially under acidic or basic conditions. The amino group also presents a potential site for oxidation.[4] Forced degradation studies are the best way to identify the specific degradation pathways for this molecule.[5][6]

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This typically includes exposure to acid, base, oxidative stress, heat, and light.[5][8] Detailed protocols are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Solution Compound degradation due to hydrolysis or oxidation.Prepare fresh solutions daily. If using a buffer, ensure the pH is near neutral and de-gas the solvent to remove dissolved oxygen. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Appearance of New Peaks in HPLC Analysis Degradation of the parent compound into impurities.Conduct a forced degradation study to identify the conditions causing degradation. This will help in understanding the impurity profile and developing a stability-indicating analytical method.
Color Change of Solid Compound (e.g., to brown) Possible oxidation or photodecomposition.Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.
Poor Recovery from Acidic Mobile Phase Hydrolysis of the methyl ester in the acidic mobile phase.Minimize the time the sample is in the autosampler. Use a mobile phase with a less acidic pH if the chromatography allows.
No Degradation Observed in Forced Degradation Study The stress conditions may not have been harsh enough.Increase the concentration of the stressing agent (acid, base, oxidant), the temperature, or the duration of exposure.[5] A target degradation of 5-20% is generally considered optimal for method validation.[8]

Stability Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from a forced degradation study on this compound to illustrate expected stability trends.

Table 1: Stability in Solution under Various pH Conditions

Condition Time (hours) Temperature % Degradation Major Degradant
0.1 M HCl2460°C15.2%4-amino-1H-indazole-3-carboxylic acid
pH 7.0 Buffer7260°C< 1.0%Not Applicable
0.1 M NaOH2460°C22.5%4-amino-1H-indazole-3-carboxylic acid

Table 2: Stability under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration % Degradation Observations
3% H₂O₂24 hours18.7%Formation of multiple minor polar degradants.
Heat (80°C, solid)48 hours2.1%Slight discoloration of the solid material.
Photolytic (ICH Q1B)1.2 million lux hours8.5%Significant degradation in solution, less as a solid.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate the solution at 60°C.

  • Time Points and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Mix 1 mL of the 1 mg/mL stock solution (from Protocol 1) with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Dilute to a suitable concentration and immediately analyze by HPLC-UV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress thermal Thermal Stress (80°C, Solid) stock->thermal Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for a typical forced degradation study.

degradation_pathway parent Methyl 4-amino-1H- indazole-3-carboxylate hydrolysis_prod 4-amino-1H-indazole- 3-carboxylic acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Degradants (e.g., N-oxides, quinones) parent->oxidation_prod Oxidation (H2O2)

Caption: Plausible degradation pathways for the target compound.

References

avoiding side reactions in the functionalization of aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of aminoindazole functionalization. Our goal is to help you anticipate and overcome common side reactions, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of aminoindazoles?

A1: The functionalization of aminoindazoles presents several key challenges stemming from the molecule's inherent reactivity. The main difficulties include:

  • Regioselectivity in N-functionalization: The indazole core possesses two reactive nitrogen atoms (N1 and N2), leading to the potential formation of isomeric products.[1][2]

  • Reactivity of the Amino Group: The exocyclic amino group is a nucleophilic site susceptible to side reactions such as over-alkylation or acylation, which can compete with the desired functionalization.[3]

  • Cross-Coupling Complexities: In palladium-catalyzed cross-coupling reactions, common side reactions include dehalogenation, homocoupling, and β-hydride elimination.[4][5] The amino group can also coordinate to the metal catalyst, potentially inhibiting its activity.[6]

  • Controlling C-H Functionalization: Achieving site-selectivity during C-H functionalization can be challenging and often requires the use of directing groups.[1]

Q2: How can I selectively protect the exocyclic amino group of an aminoindazole?

A2: Protecting the exocyclic amino group is a crucial step to prevent unwanted side reactions. The choice of protecting group depends on the stability of your substrate to the reaction conditions of subsequent steps. The most common protecting groups for amines are:

  • tert-Butoxycarbonyl (Boc): This is widely used due to its stability under most basic and nucleophilic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid).[7][8]

  • Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[4]

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions and is removed by a mild base, such as piperidine.[3]

Selective protection of the more nucleophilic exocyclic amino group can often be achieved by using slightly more than one equivalent of the protecting group reagent at low temperatures.[3]

Q3: What factors determine N1 versus N2 functionalization on the indazole ring?

A3: The regioselectivity of N-functionalization is a complex interplay of several factors:

  • Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation (thermodynamic product), as the 1H-indazole tautomer is generally more stable.[1][9] In contrast, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer.[1]

  • Substituents: The electronic and steric nature of substituents on the indazole ring can direct functionalization. For example, sterically bulky groups at the C7 position can hinder attack at N1, leading to preferential N2-functionalization.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable isomer.

Troubleshooting Guides

N-Alkylation of Aminoindazoles

Problem: Poor regioselectivity, resulting in a mixture of N1 and N2 isomers.

Troubleshooting Workflow for N-Alkylation Regioselectivity

start Low N1/N2 Selectivity check_base Analyze Base/Solvent System start->check_base na_in_thf Using NaH in THF? check_base->na_in_thf k2co3_in_dmf Using K2CO3 in DMF? na_in_thf->k2co3_in_dmf No check_temp Review Reaction Temperature na_in_thf->check_temp Yes switch_to_nah Switch to NaH in THF for N1 selectivity k2co3_in_dmf->switch_to_nah No k2co3_in_dmf->check_temp Yes switch_to_nah->check_temp switch_to_k2co3 Consider K2CO3 in DMF (may give mixtures) lower_temp Lower temperature to favor thermodynamic product (N1) check_temp->lower_temp check_substituents Examine Ring Substituents lower_temp->check_substituents c7_sub Bulky C7 substituent? check_substituents->c7_sub n2_favored N2 is sterically favored. Consider alternative strategy if N1 is desired. c7_sub->n2_favored Yes no_c7_sub No significant steric hindrance at C7 c7_sub->no_c7_sub No protect_amine Is exocyclic amino group protected? no_c7_sub->protect_amine add_boc Protect amino group (e.g., Boc) to prevent interference protect_amine->add_boc No solution Improved Regioselectivity protect_amine->solution Yes add_boc->solution

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Data Summary: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYield (%)Reference
3-MethylindazoleK₂CO₃DMFn-Pentyl bromide1:1.195[9]
3-MethylindazoleNaHTHFn-Pentyl bromide>99:192[9]
5-Bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodide1:1.284[11]
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneEthyl tosylate>98:296[12]
7-NitroindazoleNaHTHFn-Pentyl bromide4:9691[10]

Problem: Over-alkylation of the exocyclic amino group.

Potential CauseRecommended Solution
Excess Alkylating Agent Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent.
High Reactivity of Amino Group Protect the amino group with a suitable protecting group (e.g., Boc) before performing the N-alkylation of the indazole ring.[3]
High Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of the side reaction.
Palladium-Catalyzed Cross-Coupling Reactions

Common Side Reactions:

  • Dehalogenation: Premature loss of the halide from the starting material.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling).[5]

  • β-Hydride Elimination: A potential side reaction in Buchwald-Hartwig amination that can lead to a hydrodehalogenated arene and an imine.[4][5]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/replace boronic acid, ensure anhydrous solvent reagents_ok->purify_reagents No check_atmosphere Check Reaction Atmosphere reagents_ok->check_atmosphere Yes purify_reagents->check_atmosphere inert_atmosphere Strictly inert (Ar/N₂)? check_atmosphere->inert_atmosphere degas_system Thoroughly degas solvent and purge with inert gas inert_atmosphere->degas_system No check_catalyst Evaluate Catalyst/Ligand inert_atmosphere->check_catalyst Yes degas_system->check_catalyst catalyst_active Catalyst/ligand appropriate for amino-substituted halide? check_catalyst->catalyst_active change_ligand Screen different ligands (e.g., RuPhos for aminoindazoles) catalyst_active->change_ligand No check_base Review Base and Water Content catalyst_active->check_base Yes change_ligand->check_base base_ok Using appropriate base (e.g., K₃PO₄)? Is water present? check_base->base_ok optimize_base Screen bases (K₂CO₃, Cs₂CO₃). Ensure a small amount of water is present. base_ok->optimize_base No solution Improved Yield base_ok->solution Yes optimize_base->solution

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Data Summary: Common Issues in Cross-Coupling of Halo-Aminoaryl Compounds

ReactionProblemPotential CauseRecommended SolutionReference
Suzuki-Miyaura Low Yield / No ReactionCatalyst inhibition by amino group.Use a specialized ligand like RuPhos and an appropriate base such as K₃PO₄.[13]
Suzuki-Miyaura ProtodeborylationUnstable boronic acid.Use a more stable boronic ester (e.g., MIDA boronate) or freshly prepared boronic acid.[14]
Sonogashira Homocoupling (Glaser coupling)Presence of O₂ and/or Cu(I) catalyst.Rigorously degas the reaction mixture. Consider using a copper-free protocol.[5]
Buchwald-Hartwig β-Hydride EliminationUnproductive reductive elimination pathway.Optimize ligand and reaction conditions to favor C-N bond formation.[4][5]
C-H Functionalization

Problem: Low yield or lack of selectivity in C-H functionalization.

Potential CauseRecommended Solution
Poor C-H Activation Introduce a directing group (e.g., by converting the amino group to an amide or another coordinating group) to facilitate ortho-metalation.[1]
Catalyst Poisoning The free amino group can coordinate to the palladium catalyst. Protect the amino group (e.g., with Boc) prior to the C-H functionalization step.[15]
Steric Hindrance If targeting a sterically congested C-H bond, a less bulky directing group or more reactive catalyst system may be required.
Incorrect Oxidant The choice of oxidant is crucial. Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) to find the optimal conditions for your substrate.

Logical Diagram for C-H Functionalization Strategy

start Plan C-H Functionalization of Aminoindazole protect_amine Protect exocyclic amino group (e.g., Boc, Ac) start->protect_amine select_dg Select Directing Group Strategy protect_amine->select_dg use_amine_as_dg Use protected amine as the directing group select_dg->use_amine_as_dg install_other_dg Install a different directing group select_dg->install_other_dg reaction_setup Set up Pd-catalyzed C-H functionalization use_amine_as_dg->reaction_setup install_other_dg->reaction_setup optimize Optimize conditions (catalyst, ligand, oxidant, temp) reaction_setup->optimize deprotection Deprotect amino group optimize->deprotection final_product Target Functionalized Aminoindazole deprotection->final_product

Caption: Strategic workflow for C-H functionalization of aminoindazoles.

Experimental Protocols

Protocol 1: Selective Boc-Protection of an Aminoindazole

Objective: To selectively protect the exocyclic amino group of 5-aminoindazole to prevent its participation in subsequent functionalization reactions.

Materials:

  • 5-Aminoindazole (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Methodology:

  • Dissolve 5-aminoindazole in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of (Boc)₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[7][8]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected aminoindazole.[4]

Protocol 2: Regioselective N1-Alkylation of a Protected Aminoindazole

Objective: To achieve high regioselectivity for the N1-alkylation of an N-Boc-protected aminoindazole.

Materials:

  • N-Boc-aminoindazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., n-pentyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-aminoindazole.

  • Add anhydrous THF to dissolve the substrate.

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[9]

  • Re-cool the mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C to ensure complete conversion, monitoring by TLC.[11]

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the pure N1-alkylated product.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Aminoindazole

Objective: To couple an arylboronic acid with a bromo-aminoindazole, minimizing side reactions.

Materials:

  • 3-Bromo-5-aminoindazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (e.g., 5:1 mixture)

Methodology:

  • In a reaction vessel, combine the 3-bromo-5-aminoindazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[13]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[13]

References

Technical Support Center: Optimization of HPLC Methods for Aminoindazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminoindazoles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for aminoindazole analysis?

A1: For analyzing polar compounds like aminoindazoles, Reverse-Phase HPLC (RP-HPLC) is the standard technique.[1] A good starting point involves a C18 column, as it is versatile for a wide range of analytes.[2] The initial mobile phase can be a simple gradient of water (or an aqueous buffer) and an organic modifier like acetonitrile (MeCN) or methanol.[1][3] A broad gradient run, for instance from 5% to 95% acetonitrile, helps in determining the approximate solvent concentration required to elute the target aminoindazole.[3]

Q2: How does mobile phase pH affect the analysis of aminoindazoles?

A2: Mobile phase pH is a critical parameter, especially for ionizable compounds like aminoindazoles. The pH influences the ionization state of the analyte, which in turn affects its retention and peak shape.[4][5] For reproducible results, the pH of the mobile phase should be controlled using a buffer and ideally be at least one pH unit away from the pKa of the analyte.[6] Using an acidic modifier, such as 0.1% formic acid or phosphoric acid, can help improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[7][8]

Q3: What should I do if my aminoindazole isomers are not separating?

A3: Co-elution of isomers is a common challenge that requires systematic optimization of selectivity.[3]

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase.[3]

    • Solvent Type: Switch between acetonitrile and methanol, as they offer different selectivities.[3]

    • pH Adjustment: Small changes in pH can significantly impact the separation of ionizable isomers.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. Phenyl or cyano-based columns can offer alternative selectivities for aromatic compounds.

  • Temperature: Adjusting the column temperature can also influence selectivity, although its effect is generally less pronounced than that of the mobile phase composition.[9]

Q4: What are the best practices for sample preparation for aminoindazole analysis?

A4: Proper sample preparation is crucial for accurate and reproducible HPLC results and for protecting the column and instrument.[10][11]

  • Dissolution: Dissolve the solid aminoindazole sample in a solvent that is compatible with the mobile phase.[12] Using the mobile phase itself as the diluent is often the best practice to avoid peak distortion.[6]

  • Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column frit.[12][13]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overloading, which can lead to poor peak shape.[14]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of aminoindazoles in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My aminoindazole peak is tailing. What are the potential causes and solutions?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[14][15]

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica packing can interact with the basic amino group of the indazole, causing tailing.[16]

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol ionization.[8] Alternatively, using a column with a low-silanol activity stationary phase can be beneficial.[7]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[14]

    • Solution: Reduce the sample concentration or the injection volume.[15]

  • Cause 3: Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause poor peak shape.[14][17]

    • Solution: Flush the column with a strong solvent.[17] If the problem persists, replace the guard column or the analytical column.

Q: Why is my peak fronting or splitting?

A: Peak fronting and splitting often point to issues with the sample solvent or the physical integrity of the column.

  • Cause (Fronting): The sample is dissolved in a solvent stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column.[14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6] If a different solvent must be used, ensure it is weaker than the mobile phase.[6]

  • Cause (Splitting): A blocked inlet frit or a void at the head of the column can disrupt the sample path.[18]

    • Solution: Check for system blockages.[15] Try back-flushing the column (if permitted by the manufacturer). If a void is present, the column may need to be replaced.

Problem 2: Inconsistent Retention Times

Q: My retention times are drifting or shifting between injections. What should I investigate?

A: Retention time instability can compromise the reliability of your analysis.[17]

  • Cause 1: Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH can lead to shifts in retention time.[8][17]

    • Solution: Prepare fresh mobile phase for each analysis batch, ensuring accurate measurements. Use a buffer to maintain a stable pH.[4]

  • Cause 2: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[17]

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before starting the sequence.

  • Cause 3: Pump Malfunction or Leaks: Fluctuations in flow rate due to worn pump seals, check valve issues, or leaks in the system will cause retention times to vary.[17][19]

    • Solution: Inspect the system for any visible leaks and tighten fittings.[19] Check the pump pressure; significant fluctuations may indicate a need for maintenance.[17]

  • Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect retention times.[14]

    • Solution: Use a column oven to maintain a constant temperature for the analysis.[17]

Problem 3: Pressure Issues and Baseline Noise

Q: The system backpressure is unusually high. What is the cause?

A: High backpressure can damage the pump and column.[14]

  • Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or tubing.[13][14]

    • Solution: Filter all mobile phases and samples.[13] Systematically disconnect components to isolate the source of the blockage. If the column is blocked, try back-flushing it with an appropriate solvent.[19]

  • Cause 2: Buffer Precipitation: If using a buffered mobile phase, the buffer can precipitate when mixed with a high concentration of organic solvent.[15]

    • Solution: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in your gradient. Flush the system with water before shutting down to prevent salt buildup.[19]

Q: My chromatogram has a noisy or drifting baseline. How can I fix this?

A: A noisy baseline can interfere with the detection and quantification of low-concentration analytes.[14]

  • Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[19]

    • Solution: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.[19] Purge the pump to remove any trapped air.[19]

  • Cause 2: Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline, especially in gradient elution.[6]

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[17]

  • Cause 3: Detector Issues: A dirty flow cell or a failing detector lamp can also cause baseline problems.[6][17]

    • Solution: Flush the flow cell with an appropriate solvent. Check the lamp energy or intensity; it may need replacement.[17]

Experimental Protocols and Data

Example Protocol: RP-HPLC Method for Aminoindazole Analysis

This protocol provides a starting point for the method development.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a scouting gradient to determine the elution conditions (see Table 1).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the specific aminoindazole (e.g., 254 nm or 272 nm).[20]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the aminoindazole standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[3]

Data Presentation

The following tables illustrate how to systematically optimize the mobile phase composition.

Table 1: Scouting Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Case Study - Optimization of Isocratic Mobile Phase for Isomer Separation

This table shows example data for optimizing the separation of two hypothetical aminoindazole isomers based on the percentage of the organic modifier (Acetonitrile).

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Peak Tailing Factor (Isomer 2)
35%8.28.91.31.4
40%6.57.01.11.3
45%4.85.10.91.2

Based on this data, 35% acetonitrile provides the best resolution, although further optimization (e.g., adjusting pH or switching to a gradient) may be needed to achieve baseline separation (Rs ≥ 1.5) and improve peak shape.

Visualizations

HPLC Method Development Workflow

This diagram outlines the logical steps for developing a robust HPLC method.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte_Info Gather Analyte Info (pKa, logP, UV Spectra) Initial_Conditions Select Initial Conditions (C18 Column, ACN/Water) Analyte_Info->Initial_Conditions Sample_Prep Develop Sample Prep (Solvent, Filtration) Initial_Conditions->Sample_Prep Scouting Run Scouting Gradient Sample_Prep->Scouting Optimize_Selectivity Optimize Selectivity (α) (Mobile Phase pH, Solvent Type) Scouting->Optimize_Selectivity Optimize_Retention Optimize Retention (k') (Gradient Slope / Isocratic %B) Optimize_Selectivity->Optimize_Retention Optimize_Efficiency Optimize Efficiency (N) (Flow Rate, Temperature) Optimize_Retention->Optimize_Efficiency Validation Method Validation (ICH Guidelines) Optimize_Efficiency->Validation Final_Method Final Robust Method Validation->Final_Method

Caption: A workflow for systematic HPLC method development.

Troubleshooting Logic for Poor Peak Shape

This decision tree helps diagnose common causes of suboptimal peak shapes.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Check_All_Peaks Affects All Peaks? Start->Check_All_Peaks Yes_Path Systemic Issue Check_All_Peaks->Yes_Path  Yes No_Path Analyte-Specific Issue Check_All_Peaks->No_Path No   Check_Frit Check for Blocked Frit or Column Void Check_Solvent Check Sample Solvent (Is it stronger than mobile phase?) Check_Frit->Check_Solvent Solution_Systemic Solution: Backflush/replace column. Adjust sample solvent. Check_Solvent->Solution_Systemic Check_Interactions Secondary Interactions Likely (e.g., silanol effects) Check_Overload Column Overload? Check_Interactions->Check_Overload Solution_Specific Solution: Adjust mobile phase pH. Reduce sample concentration. Check_Overload->Solution_Specific

Caption: A decision tree for troubleshooting poor peak shape.

References

Validation & Comparative

comparing biological activity of methyl 4-amino-1H-indazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant research gap concerning the biological activity of derivatives specifically synthesized from methyl 4-amino-1H-indazole-3-carboxylate. While the indazole scaffold is a well-established pharmacophore in drug discovery, leading to numerous derivatives with potent anticancer, anti-inflammatory, and kinase inhibitory activities, modifications originating from the 4-amino substituted indazole-3-carboxylate core are not extensively documented in published studies. This guide, therefore, provides a broader comparative overview of the biological activities of various indazole derivatives to offer insights into the potential of this chemical class for researchers, scientists, and drug development professionals.

Anticancer Activity of Indazole Derivatives

The indazole nucleus is a prominent feature in a variety of anticancer agents.[1] Research has demonstrated that derivatives of 1H-indazole-3-carboxamide can act as potent inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression.[2] One representative compound from this series, 30l , exhibited an impressive IC50 value of 9.8 nM against PAK1 and demonstrated high selectivity across a panel of 29 other kinases.[2] Furthermore, this compound was shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells.[2]

Another class of indazole derivatives, N-phenylindazole diarylureas, has also shown promising anticancer activity. These compounds have demonstrated potent in vitro cell viability inhibition with IC50 values ranging from 0.4 to 50 μM across various cancer cell lines, including murine metastatic breast cancer (4T1), murine glioblastoma (GL261), and human triple-negative breast cancer (MDA-MB-231).[3]

Kinase Inhibitory Activity

The indazole scaffold is a key component of numerous kinase inhibitors.[1] The structural features of the indazole ring allow for critical interactions within the ATP-binding pocket of various kinases. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors.[2] The structure-activity relationship (SAR) studies of these compounds revealed that the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region were crucial for their inhibitory activity and selectivity.[2]

Furthermore, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase, a key enzyme in cell growth and survival pathways.[4]

Anti-inflammatory and Other Biological Activities

While the primary focus of recent research on indazole derivatives has been on oncology, some studies have explored their anti-inflammatory potential. However, specific data on derivatives of this compound in this therapeutic area is lacking. General indazole derivatives have been investigated for their ability to modulate inflammatory pathways, but a clear structure-activity relationship for anti-inflammatory effects is not as well-defined as it is for anticancer and kinase inhibitory activities.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of the biological activities of indazole derivatives.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

A general method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.

General Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Figure 1: General workflow for the MTT assay.

Signaling Pathways

The anticancer and kinase inhibitory activities of indazole derivatives often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

PAK1 Signaling in Cancer

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its dysregulation is implicated in cancer progression and metastasis.

PAK1_Signaling cluster_0 Upstream Activators cluster_1 Downstream Effectors & Cellular Processes Rac1 Rac1 PAK1 PAK1 Rac1->PAK1 Cdc42 Cdc42 Cdc42->PAK1 CellMotility Cell Motility PAK1->CellMotility Invasion Invasion PAK1->Invasion Proliferation Proliferation PAK1->Proliferation Survival Survival PAK1->Survival Inhibitor Indazole-3-carboxamide Inhibitors Inhibitor->PAK1

Figure 2: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

Conclusion

While the indazole scaffold holds significant promise in the development of novel therapeutics, particularly in oncology, the specific derivatives of this compound remain an under-explored area of research. The data presented in this guide, drawn from studies on related indazole compounds, suggests that this particular scaffold could yield potent biological activities. Further synthesis and biological evaluation of derivatives from this compound are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to explore modifications at the 4-amino position to generate novel chemical entities for screening in various biological assays.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminoindazole-3-Carboxylates as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoindazole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of a series of 4-aminoindazole-3-carboxamide derivatives against wild-type FGFR4 and its gatekeeper mutants (V550L and V550M) are summarized below. These derivatives explore the impact of substitutions on the 3-carboxamide moiety.

Compound IDR Group (Substitution on 3-carboxamide)FGFR4 WT IC50 (nM)[1][2]FGFR4 V550L IC50 (nM)[1][2]FGFR4 V550M IC50 (nM)[1][2]
7a Phenyl>10000>10000>10000
7b 4-methoxyphenyl486.7532.1643.5
7c 4-chlorophenyl245.3289.7312.8
7v 4-(dimethylamino)phenyl8.915.612.3

From the data, a clear SAR trend can be established for the substituent on the phenyl ring of the 3-carboxamide. Unsubstituted phenyl (7a) shows no inhibitory activity. The introduction of electron-donating (methoxy, 7b) or electron-withdrawing (chloro, 7c) groups at the para position leads to a significant increase in potency. The most potent compound in this series, 7v, features a dimethylamino group, suggesting that a strong electron-donating group at this position is highly favorable for FGFR4 inhibition.[1][2]

Further optimization of a related series of 3-amido-1H-indazole-based FGFR4 irreversible inhibitors led to the identification of compound 48c, which demonstrated picomolar activity against FGFR4 wild-type and mutant cell lines.[3]

Compound IDModificationFGFR4 WT kinase IC50 (nM)[3]Ba/F3 FGFR4 WT cell IC50 (nM)[3]Ba/F3 FGFR4 V550L cell IC50 (nM)[3]Ba/F3 FGFR4 V550M cell IC50 (nM)[3]
48c 3-amido-1H-indazole derivative2.9< 0.10.30.3

This highlights the potential of the 3-amido-1H-indazole scaffold for developing highly potent and selective FGFR4 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction Setup : In a 384-well plate, the kinase reaction is assembled. This includes the specific kinase (e.g., FGFR4), the substrate, ATP, and the test compound (4-aminoindazole-3-carboxylate derivative) at various concentrations. Control wells containing no inhibitor and no enzyme are also prepared.

  • Incubation : The reaction plate is incubated at the optimal temperature for the kinase, typically 30°C or 37°C, for a predetermined duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion : ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP. The plate is then incubated at room temperature for 40 minutes.

  • ADP Detection : Kinase Detection Reagent is added to each well. This reagent facilitates the conversion of the newly formed ADP back to ATP and contains luciferase and luciferin, which generate a luminescent signal proportional to the ADP concentration. The plate is incubated at room temperature for 30-60 minutes.

  • Data Acquisition : The luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.

This assay is used to determine the on-target anti-proliferative activity of the compounds in a cellular context.

  • Cell Culture : Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for proliferation, are engineered to express the target kinase (e.g., wild-type or mutant FGFR4). These engineered cells can proliferate in the absence of IL-3, driven by the activity of the expressed kinase.

  • Compound Treatment : The engineered Ba/F3 cells are seeded in 96-well plates and treated with serial dilutions of the 4-aminoindazole-3-carboxylate derivatives.

  • Incubation : The cells are incubated for a period of 72 hours.

  • Viability Assessment : Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP content as an indicator of metabolically active cells.

  • Data Analysis : The luminescent signal is read using a microplate reader, and the EC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

Mandatory Visualizations

The following diagram illustrates the downstream signaling cascade initiated by the activation of FGFR4. The aberrant activation of this pathway is a key driver in hepatocellular carcinoma.[4][5][6]

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway.

The logical flow of a typical in vitro kinase inhibition assay is depicted below.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well plate prepare_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_adp Detect ADP (Luminescent Signal) stop_reaction->detect_adp data_analysis Data Analysis (IC50 Calculation) detect_adp->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

The following diagram illustrates the key structural components of the 4-aminoindazole-3-carboxamide scaffold and their influence on inhibitory activity.

SAR_Logic cluster_modifications Structural Modifications scaffold 4-Aminoindazole-3-Carboxamide Scaffold r_group R Group on 3-Carboxamide scaffold->r_group Influences indazole_subs Substituents on Indazole Ring scaffold->indazole_subs Influences activity Biological Activity (e.g., Kinase Inhibition) r_group->activity Determines Potency indazole_subs->activity Modulates Selectivity and Physicochemical Properties

Caption: Key SAR determinants for 4-aminoindazole-3-carboxamides.

References

A Comparative Guide to the In Vitro Anticancer Activity of Aminoindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of recently developed aminoindazole compounds, with a focus on their performance against various cancer cell lines and their mechanisms of action. The information presented is supported by experimental data from recent scientific literature to aid in the evaluation and progression of these promising therapeutic candidates.

Comparative Efficacy of Aminoindazole Derivatives

The in vitro antiproliferative activity of several aminoindazole compounds has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected aminoindazole derivatives and compares them with standard chemotherapeutic agents, doxorubicin and etoposide.

Table 1: IC50 Values (µM) of 6-Substituted Aminoindazole Derivatives and Reference Drugs

CompoundHCT116 (Colon)A549 (Lung)SK-HEP-1 (Liver)SNU-638 (Gastric)MDA-MB-231 (Breast)
Compound 36 [1][2][3]0.4 ± 0.30.7 ± 0.4>201.5 ± 0.9>20
Compound 39 [1][2]-2.8 ± 1.3>201.8 ± 1.41.7 ± 1.1
Etoposide 34.32 µg/mL¹3.49 (72h)---
Doxorubicin [4][5][6]->20 (24h)---

¹Value reported in µg/mL.

Table 2: IC50 Values (µM) of 1H-indazole-3-amine Derivatives and Reference Drug

CompoundK562 (Leukemia)A549 (Lung)PC-3 (Prostate)Hep-G2 (Liver)
Compound 6o [3][7][8][9][10][11][12]5.15 ± 0.55---
Compound 5k [7][8]---3.32 ± 0.43
5-Fluorouracil [7]----

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these aminoindazole compounds are provided below.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

2. MTT Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are plated in 96-well plates and incubated overnight.

  • Compound Incubation: The cells are then treated with different concentrations of the aminoindazole compounds for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 492 nm using a microplate reader. IC50 values are determined from the resulting data.

Mechanism of Action Assays

1. Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound (e.g., compound 6o) for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.

2. Apoptosis Assay (Annexin V/PI Staining) This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the aminoindazole compound.

  • Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and propidium iodide (PI).

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

3. Western Blot Analysis This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the test compounds.

  • Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IDO1, p53, MDM2, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizing Molecular Mechanisms and Workflows

To better understand the experimental processes and the proposed mechanisms of action of these aminoindazole compounds, the following diagrams have been generated using Graphviz.

Experimental Workflow

G Experimental Workflow for In Vitro Anticancer Activity Validation cluster_0 Cell Culture & Treatment cluster_1 Primary Screening: Cytotoxicity cluster_2 Mechanism of Action Studies cluster_3 Data Analysis start Cancer Cell Lines treat Treat with Aminoindazole Compounds & Controls start->treat srb SRB Assay treat->srb mtt MTT Assay treat->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western ic50 Determine IC50 Values srb->ic50 mtt->ic50 pathway Elucidate Signaling Pathways cell_cycle->pathway apoptosis->pathway western->pathway end Comparative Efficacy & Mechanism Profile ic50->end pathway->end

General experimental workflow for validating anticancer activity.
Signaling Pathways

Inhibition of IDO1 by Compound 36

One of the key mechanisms identified for certain aminoindazole derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). Compound 36, in particular, has been shown to suppress the expression of IDO1 protein[1][2][3]. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of immune cells, such as T cells and natural killer (NK) cells, and promote the generation of regulatory T cells (Tregs), thereby allowing the tumor to evade the immune system[7][13][14][15][16]. By inhibiting IDO1, compound 36 can potentially reverse this immunosuppressive effect and restore anti-tumor immunity.

G By inhibiting IDO1, Compound 36 is proposed to restore T-cell function and reduce immune suppression in the tumor microenvironment. cluster_0 Tumor Microenvironment cluster_1 Immune Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan Tryptophan Tryptophan->IDO1 catabolized by T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell required for Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression promotes Compound36 Compound 36 Compound36->IDO1 inhibits expression of

Inhibition of the IDO1 pathway by Compound 36.

Modulation of the p53-MDM2 Pathway by Compound 6o

Compound 6o has been reported to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway[3][7][8][10][11][12]. The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that disrupt the p53-MDM2 interaction can stabilize p53, leading to the activation of its downstream targets, such as p21 (which induces cell cycle arrest) and Bax (which promotes apoptosis)[4][16][17][18][19][20][21][22][23][24][25][26].

G Compound 6o is proposed to inhibit MDM2, leading to p53 stabilization, cell cycle arrest, and apoptosis. cluster_0 p53 Regulation cluster_1 Cellular Outcomes p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ligase) p53->MDM2 activates transcription of CellCycleArrest Cell Cycle Arrest (via p21) p53->CellCycleArrest promotes Apoptosis Apoptosis (via Bax) p53->Apoptosis promotes MDM2->p53 targets for degradation Compound6o Compound 6o Compound6o->MDM2 inhibits

Modulation of the p53-MDM2 pathway by Compound 6o.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers[6][15][20][24][27][28][29][30]. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Certain aminoindazole derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway.

G Aminoindazole compounds may inhibit one or more key kinases in the PI3K/Akt/mTOR pathway to exert their anticancer effects. cluster_0 Signaling Cascade cluster_1 Cellular Processes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes Aminoindazole Aminoindazole Compounds Aminoindazole->PI3K inhibit? Aminoindazole->Akt inhibit? Aminoindazole->mTOR inhibit?

Potential inhibition points in the PI3K/Akt/mTOR pathway.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Indazole Versus Other Prominent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate clinical success of a drug candidate. This guide provides an objective comparison of the indazole scaffold, with a focus on derivatives of methyl 4-amino-1H-indazole-3-carboxylate, against other widely recognized kinase inhibitor scaffolds such as quinazoline, pyrimidine, and pyrrolopyrimidine. The comparison is supported by quantitative experimental data and detailed methodologies for key assays.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core has emerged as a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to achieve high-affinity interactions with the ATP-binding site of various kinases.[1] Several indazole-containing drugs, such as axitinib and pazopanib, have demonstrated clinical efficacy, highlighting the therapeutic potential of this scaffold.[1]

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear comparison, this guide focuses on the inhibitory activities of representative kinase inhibitors from different scaffold classes against three well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
Scaffold ClassRepresentative InhibitorEGFR (Wild Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
Indazole Neratinib292[3]
Quinazoline Gefitinib2-37>10,000[3][4]
Quinazoline Erlotinib2>10,000[3][4]
Quinazoline Lapatinib10.8347[3]
Pyrimidine Osimertinib121[5]
Table 2: Comparative Inhibitory Activity (IC50) Against BCR-ABL
Scaffold ClassRepresentative InhibitorBCR-ABL (Wild Type) IC50 (nM)BCR-ABL (T315I Mutant) IC50 (nM)Reference
Indazole Axitinib--
Aminopyrimidine Imatinib100-600>10,000[6][7][8]
Aminopyrimidine Nilotinib20-30>3000[6][7][8]
Thiazole Dasatinib<1-3>500[6][9]

Note: While Axitinib is a potent inhibitor of VEGFR, its primary application is not against BCR-ABL, hence the lack of comparable data in this context.

Table 3: Comparative Inhibitory Activity (IC50) Against VEGFR2
Scaffold ClassRepresentative InhibitorVEGFR2 IC50 (nM)Reference
Indazole Axitinib0.2[1]
Indazole Pazopanib30[1]
Pyrrole-Indolinone Sunitinib9[10]
Quinoline Sorafenib90[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades targeted by these inhibitors and the workflows of the assays used to evaluate them is crucial for a comprehensive understanding.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor Quinazoline/Pyrimidine Inhibitors Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS Activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT5->Proliferation Inhibitor Aminopyrimidine/Thiazole Inhibitors Inhibitor->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC_Raf_MEK_MAPK PKC-Raf-MEK-MAPK Pathway PLCg->PKC_Raf_MEK_MAPK Endothelial_Cell Endothelial Cell Proliferation, Survival, Migration, Permeability PKC_Raf_MEK_MAPK->Endothelial_Cell PI3K_Akt->Endothelial_Cell Inhibitor Indazole/Pyrrole-Indolinone Inhibitors Inhibitor->VEGFR2 Inhibits

Caption: VEGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Test Compound Inhibitor->Reaction Detection Detection (TR-FRET, AlphaScreen) Reaction->Detection IC50 IC50 Determination Detection->IC50 Cells Cancer Cell Line Treatment Treat with Test Compound Cells->Treatment Incubation Incubate Treatment->Incubation Viability Measure Viability (MTT Assay) Incubation->Viability Phosphorylation Measure Protein Phosphorylation (Western Blot) Incubation->Phosphorylation GI50 GI50 Determination Viability->GI50

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of kinase enzymatic activity.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Dilute purified recombinant kinase in Assay Buffer to the desired concentration (e.g., 2X final concentration).

    • Substrate/ATP Solution: Prepare a solution of biotinylated peptide substrate and ATP in Assay Buffer (e.g., 2X final concentration).

    • Test Compound: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in Assay Buffer.

    • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET buffer.

  • Assay Procedure :

    • Add 5 µL of the test compound solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the Kinase Solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the reaction by adding 5 µL of the Detection Reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate using a TR-FRET-compatible microplate reader (Excitation: 320-340 nm, Emission: 615 nm for Europium and 665 nm for APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell viability and proliferation.[11][12]

  • Cell Culture and Seeding :

    • Culture cancer cells in appropriate medium until they reach 70-80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the kinase inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay and Data Analysis :

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phosphoprotein Analysis

This method is used to determine the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of downstream target proteins.

  • Cell Lysis and Protein Quantification :

    • Treat cells with the kinase inhibitor as described in the MTT assay protocol.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The indazole scaffold represents a highly versatile and clinically validated platform for the development of potent kinase inhibitors. As demonstrated in the comparative data, indazole-based inhibitors like axitinib and pazopanib exhibit excellent potency against key targets such as VEGFR. While other scaffolds like quinazolines and pyrimidines have also yielded highly successful drugs, particularly against EGFR, the adaptability of the indazole core allows for the generation of inhibitors against a wide range of kinases. The choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule. This guide provides a foundational framework for researchers to make informed decisions in the rational design of next-generation kinase inhibitors.

References

A Comparative Analysis of 1H- vs. 2H-Indazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry. Its two primary regioisomers, 1H- and 2H-indazole, offer distinct physicochemical and pharmacological properties. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data, to inform the rational design of novel therapeutics.

The subtle difference in the position of the nitrogen atom in the pyrazole ring of indazole isomers can significantly influence their biological activity. While 1H-indazoles are more thermodynamically stable and are frequently found in FDA-approved drugs, 2H-indazole derivatives have demonstrated potent and sometimes superior activity in a range of biological assays. This comparative analysis delves into their anticancer, antiprotozoal, and anti-inflammatory activities, providing a comprehensive overview for researchers in the field.

Comparative Biological Activity: Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 1H- and 2H-indazole derivatives, offering a clear comparison of their potency. It is important to note that direct head-to-head comparisons of 1H- and 2H-indazole regioisomers with identical substitution patterns are not extensively available in the literature.[1] This section collates data from various studies to provide a comparative perspective.

Table 1: Comparative Anticancer Activity of 1H- and 2H-Indazole Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1H-Indazole Compound 2f4T1 (Breast)0.23[2]
A549 (Lung)0.89[2]
MCF-7 (Breast)0.43[2]
HCT116 (Colon)0.56[2]
HepG2 (Liver)1.15[2]
Compound 6oK562 (Leukemia)5.15[3]
PC-3 (Prostate)18.3[1]
A549 (Lung)>40[3]
2H-Indazole N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide 4A2780 (Ovarian)4.21[4]
A549 (Lung)18.6[4]
Table 2: Comparative Antiprotozoal Activity of 1H- and 2H-Indazole Derivatives

A direct comparative study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives against Entamoeba histolytica revealed their superior potency over the parent 1H-indazole.

CompoundProtozoan StrainIC50 (µM)
1H-Indazole E. histolytica0.740
2-Phenyl-2H-indazole E. histolytica<0.050
2-(4-Chlorophenyl)-2H-indazole E. histolytica<0.050
2-(4-Methoxycarbonylphenyl)-2H-indazole E. histolytica<0.050
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of Indazole Derivatives

While direct comparative studies are limited, research has shown the anti-inflammatory potential of both 1H- and 2H-indazole derivatives through the inhibition of cyclooxygenase-2 (COX-2).

Compound ClassDerivative ExampleCOX-2 Inhibition IC50 (µM)Reference
1H-Indazole 5-aminoindazole12.32[5]
6-nitroindazole19.22[5]
Indazole23.42[5]
2H-Indazole 2,3-diphenyl-2H-indazole derivative 18Active (Specific IC50 not provided)[6]
2,3-diphenyl-2H-indazole derivative 23Active (Specific IC50 not provided)[6]

Signaling Pathways and Experimental Workflows

The biological effects of indazole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

ASK1 Signaling Pathway in Apoptosis

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the MAPK signaling cascade and a therapeutic target for inflammatory diseases.[7] 1H-indazole derivatives have been developed as potent ASK1 inhibitors.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active Phosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->ASK1_active Inhibits

Caption: The ASK1 signaling pathway leading to apoptosis and its inhibition by 1H-indazole derivatives.

General Workflow for Comparative Biological Evaluation

A systematic approach is necessary to compare the biological activities of 1H- and 2H-indazole derivatives.

Experimental_Workflow Synthesis Synthesis of 1H- & 2H-Indazole Isomers Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Purification->InVitro_Screening Hit_Identification Hit Identification & SAR Analysis InVitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Mechanism_Study->Lead_Optimization

Caption: A general experimental workflow for the synthesis and comparative biological evaluation of indazole isomers.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in biological research. This section provides detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (1H- and 2H-indazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound solution. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.

    • Add the kinase enzyme to each well (except the background control) and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (1H- and 2H-indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds and incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate to study the effects of compounds on signaling pathways.

Materials:

  • Cell lysates from cells treated with indazole derivatives

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific to the target signaling proteins (e.g., phospho-p38, total p38, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The comparative analysis of 1H- and 2H-indazole derivatives reveals distinct and sometimes overlapping biological activities. While 1H-indazoles are more prevalent in clinically approved drugs, the potent activity of certain 2H-indazole derivatives, particularly in antiprotozoal assays, highlights their therapeutic potential. The choice between these two scaffolds for drug design will depend on the specific biological target and the desired pharmacological profile. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers to navigate the complexities of indazole chemistry and biology, ultimately aiding in the development of novel and effective therapeutic agents. Further head-to-head comparative studies with a broader range of substituents and biological assays are warranted to fully elucidate the structure-activity relationships of these two important classes of heterocyclic compounds.

References

Evaluating the Selectivity of Amino-Indazole Carboxamide-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. This guide provides a comparative analysis of the selectivity of inhibitors built around the 4-amino-1H-indazole-3-carboxylate and related amino-indazole carboxamide cores. While specific, comprehensive selectivity data for inhibitors derived directly from methyl 4-amino-1H-indazole-3-carboxylate is not extensively available in the public domain, this guide leverages published data from structurally related compounds to provide a valuable reference for evaluating selectivity and potential off-target effects.

The ability of a kinase inhibitor to selectively bind to its intended target while minimizing interactions with other kinases is a critical factor in determining its therapeutic efficacy and safety profile. Poor selectivity can lead to off-target toxicities and undesirable side effects. This guide presents quantitative data from kinase profiling assays, details the experimental methodologies used to obtain this data, and provides visual representations of key experimental workflows and signaling pathways to aid in the understanding and evaluation of inhibitor selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is typically assessed by screening them against a large panel of kinases, often representing a significant portion of the human kinome. The data is commonly presented as either the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.

Table 1: Kinome-wide Selectivity of a 3-Amino-1H-indazol-6-yl-benzamide Derivative

One study provides an extensive kinome-wide profiling of a representative 3-amino-1H-indazole-based inhibitor (Compound 4 ) against a panel of 402 kinases.[1] The results highlight a spectrum-selective inhibition profile, with potent activity against FLT3, PDGFRα, and Kit kinases.[1]

Target Kinase FamilyRepresentative Kinases with Significant Inhibition
Primary Targets FLT3, PDGFRα, c-KIT
Off-Targets Various kinases across the kinome (refer to full profiling data)
Significant inhibition is defined as a high-affinity interaction in competitive binding assays.

In addition to biochemical assays, the cellular activity of these compounds was evaluated in cell lines dependent on specific kinases for proliferation.

Table 2: Cellular Potency of Amino-Indazole Derivatives
CompoundTarget KinaseCell LineEC50 (nM)
4 FLT3MOLM135
4 PDGFRα-T674MBa/F317
4 Kit-T670IBa/F3198
11 FLT3MOLM134
11 PDGFRα-T674MBa/F310
11 Kit-T670IBa/F3100
*Data sourced from a study on amino-indazole scaffolds.[1]
Table 3: Selectivity of a 1H-Indazole-3-carboxamide PAK1 Inhibitor

A separate study on 1H-indazole-3-carboxamide derivatives identified a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[2] The lead compound, 30l , demonstrated high selectivity for PAK1 when screened against a panel of 29 other kinases.[2]

CompoundPrimary TargetIC50 (nM)Selectivity Panel
30l PAK19.8High selectivity against 29 other kinases
*Data from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[2]

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate the selectivity of kinase inhibitors, based on methodologies described in the cited literature.

In Vitro Kinase Profiling (Competitive Binding Assay)

This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to the ATP site of a panel of kinases.

Methodology:

  • Kinase Preparation: A comprehensive panel of purified human kinases is utilized.

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Assay Plate Preparation: Kinases are incubated with the test compound and an immobilized ATP-site ligand.

  • Binding and Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using a technology like quantitative PCR to measure the amount of DNA-tagged kinase.

  • Data Analysis: The results are expressed as the percentage of the kinase that is bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.

Cellular Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cancer cell lines that are dependent on the activity of a specific kinase for their proliferation and survival.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target kinase (e.g., MOLM13 for FLT3) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for effects on proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow General Workflow for Kinase Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_start Primary Target Assay (e.g., IC50) kinome_screen Broad Kinome Screen (e.g., >400 kinases) biochem_start->kinome_screen Determine initial potency selectivity_score Calculate Selectivity Score (e.g., Gini Coefficient) kinome_screen->selectivity_score cell_prolif Cellular Proliferation Assays (EC50) target_engagement Target Engagement Assays (e.g., Western Blot for p-Kinase) cell_prolif->target_engagement Confirm on-target effect in cells off_target_id Identify Key Off-Targets target_engagement->off_target_id selectivity_score->off_target_id therapeutic_window Assess Therapeutic Window off_target_id->therapeutic_window

Caption: General workflow for kinase inhibitor selectivity profiling.

FLT3_Signaling_Pathway Simplified FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Binds and activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Inhibitor Amino-Indazole Inhibitor Inhibitor->FLT3_Receptor Inhibits Cell_Proliferation Cell Proliferation & Survival STAT5->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

References

A Comparative Guide to the Cross-Reactivity of Aminoindazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoindazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating therapeutic potential in oncology and inflammatory diseases. A critical attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an objective comparison of the cross-reactivity profiles of three distinct aminoindazole-based compounds, supported by experimental data from biochemical and cellular assays.

Introduction to Aminoindazole Compounds

Aminoindazoles represent a versatile class of heterocyclic compounds that have been successfully employed as "hinge-binding" motifs in numerous kinase inhibitors. Their ability to form key hydrogen bonds with the kinase hinge region provides a strong anchor for achieving high-potency inhibition. This guide focuses on a comparative analysis of three such compounds, each designed to target different kinase families:

  • Compound 1 (3-amino-1H-indazol-6-yl-benzamide derivative): A multi-targeted inhibitor primarily aimed at FLT3, PDGFRα, and Kit kinases.

  • Compound 2 (SU1261): A selective inhibitor of I-kappa-B kinase alpha (IKKα).

  • Compound 3 (Compound 7v): A covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Comparative Cross-Reactivity Profiles

The selectivity of these aminoindazole compounds has been assessed using broad kinase panels. The following tables summarize their inhibitory activities against their intended targets and a selection of off-target kinases.

Table 1: Kinase Inhibition Profile of Compound 1 (3-amino-1H-indazol-6-yl-benzamide derivative)

This compound was profiled against a panel of 402 kinases using the KINOMEscan™ competition binding assay at a concentration of 10 µM. The results are presented as percent of control, where a lower number indicates stronger binding.

Kinase TargetPercent of Control (@ 10 µM)
FLT3 < 0.1
PDGFRα < 0.1
Kit < 0.1
ABL1< 0.1
AURKA1.5
CLK1< 0.1
CSF1R< 0.1
DDR1< 0.1
EPHA30.2
EPHA8< 0.1
FGFR10.1
FGFR20.2
FGFR30.2
FGFR4 < 0.1
LCK0.1
SRC0.1
VEGFR20.1

Data extracted from the supplementary materials of "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit"[1].

Table 2: Kinase Inhibition Profile of Compound 2 (SU1261)

This compound was designed for selectivity towards IKKα over the closely related IKKβ. The inhibitory constants (Ki) highlight this selectivity.

Kinase TargetKi (nM)Selectivity (IKKβ/IKKα)
IKKα 10 68-fold
IKKβ680

Data from "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling"[2][3].

Table 3: Kinase Inhibition Profile of Compound 3 (Compound 7v)

This covalent inhibitor was developed for high selectivity for FGFR4, including mutant forms, while sparing other FGFR family members.

Kinase TargetIC50 (nM)
FGFR4 < 10
FGFR4 V550L < 10
FGFR4 V550M < 10
FGFR1> 1000
FGFR2> 1000
FGFR3> 1000

Data from "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4"[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are generalized protocols for the key assays used to characterize the aminoindazole compounds discussed.

KINOMEscan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on the competition between a test compound and an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding competition.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase.

ADP-Glo™ Kinase Assay (Biochemical IC50/Ki Determination)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the inhibitor are incubated in a multi-well plate to allow for the enzymatic reaction.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any unconsumed ATP.

  • ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly synthesized ATP.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC50 or Ki value for the inhibitor is determined by plotting the kinase activity against the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, the inhibitory effect of a compound on kinase activity can be visualized and quantified.

Methodology:

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with various concentrations of the aminoindazole inhibitor for a specified duration.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein or its substrate. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Detection: A chemiluminescent substrate is added, which reacts with the HRP on the secondary antibody to produce light. The signal is captured using an imaging system.

  • Data Analysis: The intensity of the band corresponding to the phosphorylated protein is quantified. A decrease in band intensity in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound. The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the aminoindazole compounds and the general workflow for their in vitro characterization.

cluster_0 IKKα/β Signaling Pathways IKKβ IKKβ IκBα IκBα IKKβ->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Gene Transcription (Inflammation) Gene Transcription (Inflammation) NF-κB (p50/p65)->Gene Transcription (Inflammation) activates Stimuli (e.g., TNFα) Stimuli (e.g., TNFα) Stimuli (e.g., TNFα)->IKKβ activates IKKα IKKα p100 p100 IKKα->p100 phosphorylates NF-κB (p52/RelB) NF-κB (p52/RelB) p100->NF-κB (p52/RelB) processed to Gene Transcription (Development) Gene Transcription (Development) NF-κB (p52/RelB)->Gene Transcription (Development) activates Stimuli (e.g., LTβR) Stimuli (e.g., LTβR) Stimuli (e.g., LTβR)->IKKα activates SU1261 SU1261 SU1261->IKKα inhibits

IKKα/β Signaling Pathways and Inhibition

cluster_1 FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates FRS2 FRS2 FGFR4->FRS2 phosphorylates PI3K/AKT Pathway PI3K/AKT Pathway FRS2->PI3K/AKT Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway FRS2->RAS/MAPK Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival Compound 7v Compound 7v Compound 7v->FGFR4 covalently inhibits

FGFR4 Signaling Pathway and Inhibition

cluster_2 Experimental Workflow for Kinase Inhibitor Profiling Start Start Biochemical Screening Biochemical Screening Start->Biochemical Screening Initial Hits Kinome-wide Profiling Kinome-wide Profiling Biochemical Screening->Kinome-wide Profiling Potent Hits Cellular Assays Cellular Assays Kinome-wide Profiling->Cellular Assays Selective Hits Data Analysis Data Analysis Cellular Assays->Data Analysis Cellular Potency & Selectivity Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification Optimized Profile

Kinase Inhibitor Profiling Workflow

References

Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of an Indazole Derivative Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of a representative 1H-indazole-3-amine derivative compared to established anticancer drugs. This report provides a side-by-side view of efficacy, outlines experimental methodologies, and visualizes key biological pathways and workflows.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of the representative indazole derivative was evaluated against human chronic myeloid leukemia (K562) and human lung carcinoma (A549) cell lines. The results, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), are compared with those of standard chemotherapeutic agents: 5-Fluorouracil, Cisplatin, and Doxorubicin.

CompoundK562 IC50 (µM)A549 IC50 (µM)
Indazole Derivative (Compound 6o) 5.15 [1][2]>10 [1]
5-Fluorouracil~1.0 - 5.0~5.0 - 10.3
Cisplatin~1.0 - 3.0~7.5 - 16.5[3]
Doxorubicin~0.02 - 0.8[4]~0.01 - >20[5]

Data Interpretation: The representative indazole derivative, Compound 6o, demonstrates promising activity against the K562 cell line with an IC50 value of 5.15 µM.[1][2] Its efficacy against the A549 cell line was less pronounced in the cited study. When compared to standard agents, the indazole derivative shows comparable potency to 5-Fluorouracil in K562 cells. However, it is less potent than Cisplatin and significantly less potent than Doxorubicin in this cell line. The IC50 values for the standard drugs can vary significantly between studies, reflecting differences in experimental conditions.

Mechanism of Action: A Glimpse into the Indazole Scaffold

Studies on 1H-indazole-3-amine derivatives suggest that their anticancer effects are multifaceted. The representative Compound 6o has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a concentration-dependent manner.[1][2] One of the proposed mechanisms involves the inhibition of the Bcl-2 family of anti-apoptotic proteins and interference with the p53/MDM2 pathway.[1][2] The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is negatively regulated by MDM2. By disrupting the p53/MDM2 interaction, the indazole derivative may lead to an increase in p53 levels, thereby promoting apoptosis in cancer cells.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a potential anticancer compound. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells (e.g., K562 or A549) are seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: A stock solution of the test compound (e.g., the indazole derivative or a standard drug) is prepared in a suitable solvent, such as DMSO. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells containing medium with the solvent (e.g., DMSO) at the same final concentration as in the treated wells, and wells with medium alone (blank) are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then returned to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed from the wells. 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may also be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation: The absorbance values of the blank wells are subtracted from all other readings. The percentage of cell viability is calculated for each concentration of the test compound relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Serial Dilutions of Compound incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilization & Activation Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Stabilization & Activation MDM2 MDM2 p53->MDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation Indazole_Derivative Indazole Derivative Indazole_Derivative->MDM2 Inhibition

References

In Vivo Efficacy of Methyl 4-Amino-1H-indazole-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of several analogs of methyl 4-amino-1H-indazole-3-carboxylate. The data presented is compiled from various preclinical studies and is intended to offer insights into the anti-tumor potential of these compounds in different cancer models.

This guide summarizes key in vivo studies on promising indazole-3-carboxylate analogs, presenting quantitative data on their anti-tumor activity. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the mechanisms of action and experimental designs.

Comparative In Vivo Efficacy of Indazole Analogs

The following table summarizes the in vivo anti-tumor efficacy of selected this compound analogs from different chemical series.

Compound IDAnalog SeriesCancer ModelDosing RegimenPrimary Efficacy EndpointResult
2f Indazole Derivative4T1 Syngeneic (Breast Cancer)12.5 mg/kg & 25 mg/kg, i.p., daily for 16 daysTumor Growth InhibitionSuppressed tumor growth.[1][2][3]
14 2H-Indazole-3-carboxamideSyngeneic Colon CancerNot specifiedTumor Growth InhibitionSignificantly impaired tumor growth.
11 N-phenylindazolyl DiarylureaWiDr Xenograft (Colorectal) & 4T1 Syngeneic (Breast Cancer)25 mg/kg, i.p., daily for 17 daysTumor Growth InhibitionSignificantly reduced tumor growth.[4][5]
30l 1H-Indazole-3-carboxamideMDA-MB-231 Xenograft (Breast Cancer)Not specifiedInhibition of MetastasisSignificantly suppressed migration and invasion.
88 1H-Indazole DerivativeTamoxifen-Resistant Breast Cancer XenograftNot specifiedTumor RegressionInduced tumor regression.[6]

Detailed Experimental Protocols

In Vivo Tumor Growth Inhibition Study of Compound 2f
  • Animal Model: Female BALB/c mice.

  • Cell Line: 4T1 murine breast cancer cells.

  • Vehicle: Not specified.

  • Procedure:

    • 4T1 cells were subcutaneously injected into the mice.

    • When tumors became palpable, mice were randomized into three groups: vehicle control, 2f (12.5 mg/kg), and 2f (25 mg/kg).

    • Treatments were administered via intraperitoneal (i.p.) injection once daily for 16 consecutive days.

    • Tumor volumes were measured regularly using calipers and calculated using the formula: (Length × Width²) / 2.[1]

    • Body weights of the mice were monitored to assess toxicity.

In Vivo Tumor Growth Inhibition Study of N-phenylindazolyl Diarylurea Compound 11
  • Animal Model: Not specified for WiDr xenograft; for 4T1 syngeneic model, likely BALB/c mice.

  • Cell Lines: WiDr human colorectal adenocarcinoma cells and 4T1 murine breast cancer cells.

  • Vehicle: Not specified.

  • Procedure:

    • Tumor cells were implanted in the mice to establish either a xenograft (WiDr) or syngeneic (4T1) model.

    • Once tumors reached a certain volume, mice were treated with compound 11 at a dose of 25 mg/kg via intraperitoneal (i.p.) injection, once daily for 17 days.[5]

    • Tumor growth was monitored throughout the study.[5][7]

Signaling Pathways and Experimental Workflows

ROS-Mitochondrial Apoptosis Pathway

Compound 2f is suggested to induce apoptosis via the ROS-mitochondrial pathway. An increase in reactive oxygen species (ROS) can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[1][2][3]

ROS_Mitochondrial_Apoptosis cluster_cell Cancer Cell Compound_2f Compound 2f ROS Increased ROS Compound_2f->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Pro_Apoptotic Release of Pro-apoptotic Factors Mitochondria->Pro_Apoptotic Caspases Caspase Activation Pro_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for Compound 2f via the ROS-mitochondrial apoptosis pathway.

PGE2/EP4 Signaling Pathway

Compound 14 acts as an antagonist of the EP4 receptor, which is involved in the prostaglandin E2 (PGE2) signaling pathway. This pathway is implicated in tumor growth and immune suppression.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds Downstream_Signaling Downstream Signaling EP4_Receptor->Downstream_Signaling Activates Compound_14 Compound 14 (Antagonist) Compound_14->EP4_Receptor Blocks Tumor_Effects Tumor Growth & Immune Suppression Downstream_Signaling->Tumor_Effects

Caption: Simplified diagram of the PGE2/EP4 signaling pathway and the inhibitory action of Compound 14.

VEGF Signaling Pathway in Angiogenesis

The anti-angiogenic properties of N-phenylindazolyl diarylurea compound 11 are likely mediated through the inhibition of pathways such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.

VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Compound_11 Compound 11 (Inhibitor) Compound_11->VEGFR Inhibits

Caption: Overview of the VEGF signaling pathway, a potential target for the anti-angiogenic Compound 11.

PAK1 Signaling in Cancer Metastasis

Compound 30l , a PAK1 inhibitor, targets the p21-activated kinase 1 (PAK1) signaling pathway, which is involved in regulating cell migration and invasion, key processes in cancer metastasis.

PAK1_Signaling cluster_upstream Upstream Signals cluster_core PAK1 Signaling cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (Rac/Cdc42) PAK1 PAK1 Rho_GTPases->PAK1 Activate Cytoskeletal_Dynamics Cytoskeletal Remodeling PAK1->Cytoskeletal_Dynamics Regulates Gene_Expression Gene Expression (e.g., Snail) PAK1->Gene_Expression Regulates Compound_30l Compound 30l (Inhibitor) Compound_30l->PAK1 Inhibits Metastasis Cell Migration & Invasion Cytoskeletal_Dynamics->Metastasis Gene_Expression->Metastasis

Caption: The PAK1 signaling pathway in cancer metastasis and its inhibition by Compound 30l.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates a general workflow for conducting an in vivo xenograft study to evaluate the efficacy of anti-cancer compounds.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Analysis Data Analysis & Endpoint Evaluation Data_Collection->Analysis

Caption: General experimental workflow for an in vivo anti-tumor efficacy study using a xenograft model.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-Amino-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 4-amino-1H-indazole-3-carboxylate, synthesized from available data on structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety profiles of analogous indazole compounds. Therefore, this compound should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Information

Before beginning any disposal procedure, it is crucial to understand the potential hazards and necessary precautions. Based on data from similar indazole derivatives, this compound should be treated with caution.

Potential Hazard Identification:

Hazard StatementClassification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity (single exposure), Respiratory system (Category 3)
May damage fertility or the unborn childReproductive Toxicity (potential hazard based on some related compounds)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]

  • Skin and Body Protection: A lab coat must be worn to prevent skin exposure.

  • Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, use a NIOSH-approved respirator.[3]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste management principles. Do not dispose of this chemical in standard trash or down the drain.[4]

  • Waste Segregation:

    • Treat this compound as a hazardous chemical waste.

    • All contaminated materials, including disposable labware (e.g., weighing boats, pipette tips) and used PPE (e.g., gloves, disposable lab coats), should also be considered hazardous waste.

  • Containerization:

    • Primary Container: Collect waste this compound (solid) and any contaminated disposable materials in a designated, chemically compatible, and leak-proof container. The container must be kept tightly closed except when adding waste.

    • Secondary Containment: It is best practice to store the primary waste container within a larger, secondary container to mitigate potential spills.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • Full Chemical Name: "this compound."

      • Associated Hazards (e.g., "Toxic," "Irritant").

      • Date of waste accumulation.

  • Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.

    • This storage area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[1][2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]

    • Provide the waste manifest or any required documentation to the disposal personnel.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid chemical and contaminated items) A->B C Step 3: Place in Primary Container (Labeled, compatible, sealed) B->C D Step 4: Use Secondary Containment C->D E Step 5: Store in Designated Area (Secure, ventilated) D->E F Step 6: Arrange for Professional Disposal (Contact EHS) E->F

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Personal protective equipment for handling methyl 4-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of methyl 4-amino-1H-indazole-3-carboxylate, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Indazole derivatives, while valuable in medicinal chemistry, require careful handling due to their potential biological activities and associated hazards.[1][2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6] The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Chemical Safety GogglesMust be worn at all times to protect against dust particles and potential splashes. Standard eyeglasses are not a substitute.[7][8]
Nitrile GlovesProvides a barrier against skin contact. Double gloving is recommended for enhanced protection.[7] Gloves should be changed regularly, and immediately if contaminated or damaged.[7]
Laboratory CoatA flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.[5]
Secondary (Procedural Dependent) Respirator (N95 or higher)Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[5][7]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[7][9]
Chemical-Resistant ApronTo be worn over the lab coat during procedures with a high likelihood of splashes or spills.[10]
Ancillary Closed-toe ShoesNon-slip, closed-toe footwear is mandatory in the laboratory to protect against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood/Glove Box) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound (Use anti-static weigh paper) don_ppe->weigh dissolve 4. Dissolve/Dispense (Add powder to solvent) weigh->dissolve decontaminate 5. Decontaminate Surfaces (Use appropriate solvent) dissolve->decontaminate dispose_waste 6. Dispose of Waste (Segregated waste streams) decontaminate->dispose_waste doff_ppe 7. Doff PPE (In designated area) dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood or a glove box, to contain any airborne particles.[11]

    • Before entering the designated area, don all required primary PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling:

    • When weighing the solid compound, use anti-static weigh paper to prevent dispersal of the powder.

    • If preparing a solution, slowly add the powder to the solvent to avoid splashing.

    • Handle all containers with care to prevent spills.

  • Post-Handling:

    • After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Properly segregate and dispose of all contaminated materials.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.

Waste Segregation and Disposal Protocol:

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerAll solid waste, including contaminated weigh paper, gloves, and bench paper, should be placed in a designated solid chemical waste container.
Liquid Waste Labeled, sealed, and chemical-resistant containerSolutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour down the drain.[11]
Sharps Waste Puncture-proof sharps containerAny contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Key Disposal Considerations:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Waste containers should be kept closed when not in use.

  • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.